molecular formula C19H23NO B312658 4-tert-butyl-N-(1-phenylethyl)benzamide

4-tert-butyl-N-(1-phenylethyl)benzamide

Numéro de catalogue: B312658
Poids moléculaire: 281.4 g/mol
Clé InChI: CRGCOLKLQRSHFY-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(1-phenylethyl)benzamide is a useful research compound. Its molecular formula is C19H23NO and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-tert-butyl-N-(1-phenylethyl)benzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-tert-butyl-N-(1-phenylethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-butyl-N-(1-phenylethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C19H23NO

Poids moléculaire

281.4 g/mol

Nom IUPAC

4-tert-butyl-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C19H23NO/c1-14(15-8-6-5-7-9-15)20-18(21)16-10-12-17(13-11-16)19(2,3)4/h5-14H,1-4H3,(H,20,21)

Clé InChI

CRGCOLKLQRSHFY-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

SMILES canonique

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Pictogrammes

Irritant; Environmental Hazard

Origine du produit

United States
Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of 4-tert-butyl-N-(1-phenylethyl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The benzamide scaffold is a cornerstone in the development of novel bioactive compounds, demonstrating a remarkable versatility across both pharmaceutical and agrochemical sectors. This guide delves into the biological activities associated with derivatives of 4-tert-butyl-N-(1-phenylethyl)benzamide. While direct and extensive research on this specific parent compound is emerging, this document provides a comprehensive overview of the biological activities of structurally related benzamide analogues. By examining these closely related derivatives, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding and a springboard for future investigations into this promising chemical space. The insights and protocols detailed herein are synthesized from established research to ensure technical accuracy and practical applicability.

Synthesis of the 4-tert-butyl-N-(1-phenylethyl)benzamide Scaffold

The synthesis of N-substituted benzamide derivatives is a well-established process in organic chemistry. A common and effective method involves the coupling of a carboxylic acid with an amine using a carbodiimide coupling agent. The following protocol describes a general procedure for the synthesis of the 4-tert-butyl-N-(1-phenylethyl)benzamide core structure.

Experimental Protocol: Amide Coupling Reaction

Objective: To synthesize 4-tert-butyl-N-(1-phenylethyl)benzamide.

Materials:

  • 4-tert-butylbenzoic acid

  • (R)-(+)-1-Phenylethylamine (or the corresponding racemic or S-enantiomer)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-tert-butylbenzoic acid (1.0 eq) in DMF at 0 °C, add DIPEA (1.5 eq), (R)-(+)-1-phenylethylamine (1.1 eq), EDCI (1.5 eq), and HOBt (1.5 eq) successively.

  • Stir the reaction mixture for 30 minutes at 0 °C and then allow it to warm to room temperature.

  • Continue stirring for 3 hours to complete the reaction, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude solid.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the desired 4-tert-butyl-N-(1-phenylethyl)benzamide.[1]

Diagram of Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent 4-tert-butylbenzoic_acid 4-tert-butylbenzoic acid Reaction_Vessel Amide Coupling (0°C to RT, 3h) 4-tert-butylbenzoic_acid->Reaction_Vessel 1-Phenylethylamine 1-Phenylethylamine 1-Phenylethylamine->Reaction_Vessel EDCI_HOBt EDCI, HOBt EDCI_HOBt->Reaction_Vessel DIPEA DIPEA DIPEA->Reaction_Vessel DMF DMF DMF->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Final_Product 4-tert-butyl-N-(1-phenylethyl)benzamide Purification->Final_Product

Caption: General workflow for the synthesis of the target compound.

Biological Activities in Crop Protection

Benzamide derivatives have been extensively explored for their potential applications in agriculture, particularly as herbicides and fungicides.

Herbicidal Activity

A number of N-arylmethyl 2-(4-aryloxyphenoxy)propionamide compounds, which share structural similarities with the topic compound, have been synthesized and evaluated for their herbicidal activities.[2] These compounds have been shown to be effective against various grass weeds.

Quantitative Data on Herbicidal Activity:

Compound IDTarget WeedIC50 (g/ha)
2b Digitaria sanguinalis (Crabgrass)15.4
2b Echinochloa crus-galli (Barnyard grass)22.8
Metamifop (Commercial Herbicide)Digitaria sanguinalis31.9
Metamifop (Commercial Herbicide)Echinochloa crus-galli25.0

Experimental Protocol: Post-emergence Herbicidal Assay

Objective: To evaluate the post-emergence herbicidal activity of test compounds.

Procedure:

  • Cultivate weed species such as Echinochloa crus-galli in pots containing a suitable soil mixture in a greenhouse.

  • When the weeds reach the 2-3 leaf stage, prepare solutions of the test compounds in a suitable solvent (e.g., acetone) with a surfactant.

  • Spray the solutions evenly onto the weeds at various concentrations.

  • Maintain the treated plants in the greenhouse under controlled conditions.

  • After a set period (e.g., 21 days), visually assess the herbicidal effect as the percentage of growth inhibition compared to a solvent-treated control group.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of plant growth.[3]

Fungicidal Activity

Benzamide derivatives containing a 1,2,4-oxadiazole moiety have demonstrated significant fungicidal activities against a range of plant pathogenic fungi.[4]

Quantitative Data on Fungicidal Activity (% Inhibition at 50 mg/L):

Compound IDBotrytis cinereaFusarium graminearum
10a 84.4%<25%
10d 83.6%46.4%
Pyraclostrobin (Commercial Fungicide)81.4%>50%

Experimental Protocol: In Vitro Antifungal Assay

Objective: To determine the in vitro antifungal activity of test compounds.

Procedure:

  • Prepare potato dextrose agar (PDA) medium and autoclave.

  • Incorporate the test compounds (dissolved in a suitable solvent like DMSO) into the molten PDA at various concentrations.

  • Pour the amended PDA into Petri dishes.

  • Inoculate the center of each plate with a mycelial plug of the test fungus.

  • Incubate the plates at a suitable temperature (e.g., 25 °C) until the mycelial growth in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in both the treated and control plates.

  • Calculate the percentage of mycelial growth inhibition.

Therapeutic Potential in Humans

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties.

Anti-inflammatory Activity

A series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model.[1]

Quantitative Data on Anti-inflammatory Activity:

Compound ID% Inhibition of Paw Edema (after 9h)
4a 54.13
4i 54.24
Indomethacin (Standard Drug)55.10

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

Objective: To assess the in vivo anti-inflammatory activity of test compounds.

Procedure:

  • Use adult Wistar rats, fasted overnight before the experiment.

  • Administer the test compounds or the standard drug (Indomethacin) orally at a specific dose.

  • After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce edema.

  • Measure the paw volume at regular intervals (e.g., every hour for up to 12 hours) using a plethysmometer.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[1]

Potential Mechanism of Action:

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) COX2_Activation COX-2 Activation Inflammatory_Stimulus->COX2_Activation Prostaglandin_Synthesis Prostaglandin Synthesis COX2_Activation->Prostaglandin_Synthesis Inflammation Inflammation (Edema, Pain) Prostaglandin_Synthesis->Inflammation Benzamide_Derivative Benzamide Derivative Benzamide_Derivative->COX2_Activation Inhibition

Caption: Putative inhibition of the COX-2 pathway by benzamide derivatives.

Antimicrobial Activity

Benzamide analogues of tryptamine have been synthesized and shown to possess significant antimicrobial activities against both bacteria and fungi.[5]

Quantitative Data on Antimicrobial Activity (Zone of Inhibition in mm):

Compound IDBacillus subtilisAspergillus niger
V 2522
Standard Antibiotic 28-
Standard Antifungal -26

Experimental Protocol: Agar Well Diffusion Assay

Objective: To evaluate the antimicrobial activity of test compounds.

Procedure:

  • Prepare Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates.

  • Spread a standardized inoculum of the test microorganism onto the surface of the agar.

  • Create wells of a specific diameter in the agar using a sterile borer.

  • Add a defined volume of the test compound solution (at a known concentration) into each well.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 28 °C for 48-72 hours for fungi).

  • Measure the diameter of the zone of inhibition around each well.[5]

Structure-Activity Relationships (SAR)

The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on both the benzoyl and the N-phenyl rings.

  • Herbicidal Activity: The presence of electron-donating groups on the benzene or naphthalene rings generally leads to better herbicidal activity compared to electron-withdrawing groups.[3]

  • Antimicrobial Activity: The presence of fluoro- and trifluoromethyl substituents on the benzoyl ring is often correlated with optimal antimicrobial activity.[5]

  • Anti-inflammatory Activity: The specific substitutions on the benzamido phenylcarbamate scaffold significantly influence the anti-inflammatory potency, with compounds 4a and 4i showing activity comparable to the standard drug indomethacin.[1]

Diagram of Key Structural Features for SAR:

SAR cluster_substituents Key Substitution Points Core 4-tert-butyl-N-(1-phenylethyl)benzamide R1 Core->R1 R1: Influences Herbicidal & Antimicrobial Activity R2 Core->R2 R2: Critical for Anti-inflammatory Potency R3 Core->R3 R3: Modulates Lipophilicity & Target Binding

Caption: Key areas for substitution on the core scaffold.

Conclusion

The 4-tert-butyl-N-(1-phenylethyl)benzamide scaffold and its derivatives represent a promising area for the discovery of new biologically active compounds. The available literature on structurally related analogues strongly suggests potential applications in both agriculture and medicine. The demonstrated herbicidal, fungicidal, anti-inflammatory, and antimicrobial activities warrant further investigation into this specific chemical class. Future research should focus on the synthesis and biological evaluation of a focused library of 4-tert-butyl-N-(1-phenylethyl)benzamide derivatives to elucidate their specific mechanisms of action and to optimize their activity through systematic structure-activity relationship studies.

References

  • Bhookya, S., Pochampally, J., Valeru, A., Sunitha, V., Balabadra, S., Manga, V., & Kudle, K. R. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105-116. [Link]

  • Hu, A., et al. (2016). Synthesis and herbicidal activity of N-arylmethyl-2-(4-arylxoyphenoxy)propionamide. Chinese Journal of Pesticide Science, 18(3), 295-302.
  • Zhang, H., Wang, J., Chen, Y., & Xu, S. (2023). Synthesis and Herbicidal Activity of Tetrahydrolinalyl Amides. Chemistry and Industry of Forest Products, 43(3), 89-100. [Link]

  • Yasmeen, F., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Journal of Chemical and Pharmaceutical Research, 8(4), 844-849.
  • Wang, Y., et al. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 26(5), 1353. [Link]

Sources

potential therapeutic targets of 4-tert-butyl-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Benzamide Scaffold

In small-molecule drug discovery, the N-substituted benzamide class represents a highly privileged pharmacophore. Specifically, 4-tert-butyl-N-(1-phenylethyl)benzamide (CAS 116368-42-4) is a structurally optimized molecule that acts as a potent modulator of the Transient Receptor Potential (TRP) ion channel family[1][2].

The molecular architecture of this compound is deliberately designed to exploit specific transmembrane binding pockets:

  • The tert-butyl phenyl tail: Acts as a highly lipophilic anchor that penetrates the hydrophobic S1-S4 transmembrane domains of TRP channels[2].

  • The benzamide core: Provides critical hydrogen bond donor/acceptor dynamics, mimicking the amide linkages found in endogenous and natural TRP ligands like capsaicin[2].

  • The 1-phenylethyl headgroup: Introduces a chiral center. In target binding, stereochemistry is paramount; typically, the (R)-enantiomer of such benzamides exhibits sub-micromolar affinity, while the (S)-enantiomer is effectively inactive due to steric clashes within the channel pore[1].

This whitepaper dissects the primary therapeutic targets of this compound—specifically TRPM8 and TRPV1 —and provides the rigorous, self-validating experimental workflows required to advance it through preclinical development.

Primary Therapeutic Targets & Mechanistic Rationale

Target A: TRPM8 (Cold Sensor & Oncology Target)

TRPM8 is a non-selective cation channel activated by cold temperatures (<28°C) and cooling agents like menthol. While traditionally targeted for cold allodynia (pain caused by innocuous cold) induced by chemotherapeutics like oxaliplatin[1], TRPM8 has recently emerged as a critical oncology target.

Overexpressed in prostate cancers and osteosarcoma, TRPM8 drives tumor proliferation. Antagonizing TRPM8 with benzamide derivatives has been shown to induce cellular apoptosis and increase tumor sensitivity to cytotoxic regimens by actively repressing the Transforming Growth Factor β (TGF-β) signaling pathway[3].

Target B: TRPV1 (Nociception & Inflammation)

TRPV1 is the canonical heat (>43°C) and pain sensor. Benzamides featuring a tert-butyl moiety, such as BCTC, are known to exhibit dual TRPM8/TRPV1 antagonism[2]. By blocking TRPV1, these compounds prevent the depolarization of nociceptive neurons, offering profound analgesia in inflammatory and neuropathic pain models[4].

However, a known clinical liability of TRPV1 antagonism is on-target hyperthermia. Because TRPV1 is tonically activated in vivo to regulate baseline body temperature, systemic blockade can cause dangerous spikes in core temperature[4]. Therefore, screening workflows must rigorously evaluate the therapeutic window between analgesia and thermoregulatory disruption.

Quantitative Target Comparison
ParameterTRPM8 (Melastatin 8)TRPV1 (Vanilloid 1)
Endogenous Activators Cold (<28°C), Menthol, IcilinHeat (>43°C), Protons (pH <5.9), Capsaicin
Primary Indications Cold Allodynia, CIPN, OsteosarcomaInflammatory Pain, Neuropathic Pain
Antagonist Mechanism Blocks Ca2+ influx, represses TGF-βPrevents nociceptor depolarization
Clinical Liability Potential Hypothermia[1]On-target Hyperthermia[4]
Binding Pocket S1-S4 Transmembrane domainS1-S4 Transmembrane domain

Pathway Visualization

The following diagram illustrates the divergent downstream effects of TRPM8 and TRPV1 activation, and how competitive antagonism by 4-tert-butyl-N-(1-phenylethyl)benzamide halts both oncogenic and nociceptive signaling.

TRP_Signaling Compound 4-tert-butyl-N-(1-phenylethyl)benzamide TRPM8 TRPM8 Channel Compound->TRPM8 Antagonizes TRPV1 TRPV1 Channel Compound->TRPV1 Antagonizes Ca2 Intracellular Ca2+ Influx TRPM8->Ca2 Activates TRPV1->Ca2 Activates TGFb TGF-β Signaling Pathway Ca2->TGFb Upregulates Pain Nociceptive Transmission (Cold Allodynia / Hyperalgesia) Ca2->Pain Depolarization Oncology Tumor Metastasis & Proliferation TGFb->Oncology Promotes

Fig 1: Dual inhibition of TRPM8/TRPV1 signaling pathways by the benzamide scaffold.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, every protocol must include internal controls that validate the assay's functionality independently of the test compound. Below are the definitive methodologies for validating 4-tert-butyl-N-(1-phenylethyl)benzamide.

Protocol 1: High-Throughput FLIPR Calcium Flux Assay (In Vitro)

Causality & Rationale: We utilize HEK293 cells stably transfected with either human TRPM8 or TRPV1. HEK293 cells are chosen because their null background for endogenous thermoTRPs ensures that any calcium flux is strictly target-specific. Fluo-4 AM is utilized as the calcium indicator because its massive fluorescence enhancement upon Ca2+ binding provides the high dynamic range required for accurate IC50 calculation.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-TRPM8 or HEK293-TRPV1 cells at 20,000 cells/well in 384-well poly-D-lysine coated black-walled plates. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove culture media and add 20 µL/well of Fluo-4 AM dye (2 µM) diluted in assay buffer (HBSS containing 20 mM HEPES, pH 7.4). Control Check: Include untransfected HEK293 cells as a negative control to rule out non-specific dye leakage.

  • Compound Incubation: Add 4-tert-butyl-N-(1-phenylethyl)benzamide in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM). Crucial Step: Incubate for 30 minutes prior to agonist addition. This allows the lipophilic tert-butyl tail to partition into the membrane and reach equilibrium within the S1-S4 binding pocket.

  • Agonist Challenge: Using the FLIPR Tetra system, inject the EC80 concentration of the respective agonist (Menthol for TRPM8; Capsaicin for TRPV1).

  • Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) at 1-second intervals for 3 minutes. Calculate IC50 values using non-linear regression (four-parameter logistic equation).

FLIPR_Workflow Step1 Cell Culture HEK293-TRPM8/TRPV1 Step2 Dye Loading Fluo-4 AM Calcium Indicator Step1->Step2 Step3 Compound Incubation Benzamide Titration Step2->Step3 Step4 Agonist Challenge Menthol or Capsaicin Step3->Step4 Step5 Fluorescence Readout IC50 Calculation Step4->Step5

Fig 2: Sequential workflow for the FLIPR high-throughput calcium flux assay.

Protocol 2: Oxaliplatin-Induced Cold Allodynia Model (In Vivo)

Causality & Rationale: Oxaliplatin, a chemotherapeutic, reliably induces acute cold allodynia in rodents by upregulating TRPM8 expression in dorsal root ganglia[1]. This model is highly translational for evaluating TRPM8 antagonists. We utilize the acetone drop test because the rapid evaporation of acetone precisely mimics the cold threshold required to activate TRPM8 without causing baseline tissue damage.

Step-by-Step Methodology:

  • Disease Induction: Administer a single intraperitoneal (i.p.) injection of oxaliplatin (6 mg/kg) to adult male Sprague-Dawley rats.

  • Baseline Testing (Day 3): Acclimate rats to elevated wire mesh cages. Apply 50 µL of acetone to the plantar surface of the hind paw. Record the duration of nociceptive behaviors (flinching, licking, biting) over 60 seconds. Self-Validation: Rats must show a statistically significant increase in flinching compared to pre-oxaliplatin baselines to be included in the study.

  • Dosing: Administer 4-tert-butyl-N-(1-phenylethyl)benzamide via oral gavage (p.o.) at 3, 10, and 30 mg/kg formulated in 0.5% methylcellulose.

  • Efficacy Readout & Thermoregulation Check: Perform the acetone test 1, 2, and 4 hours post-dose. Concurrently, measure core body temperature using a rectal probe to ensure the compound does not induce the hyperthermia/hypothermia liabilities associated with broad-spectrum TRP blockade[1][4].

Conclusion

The 4-tert-butyl-N-(1-phenylethyl)benzamide scaffold offers a highly tunable structural starting point for targeting thermoTRP channels. By leveraging the lipophilic tert-butyl anchor and the stereospecific 1-phenylethyl headgroup, researchers can drive selectivity toward TRPM8 for oncology and cold allodynia applications, or toward TRPV1 for broad-spectrum analgesia. Success in preclinical development relies entirely on utilizing rigorous, temporally controlled functional assays (like FLIPR) and heavily monitored in vivo models to separate therapeutic efficacy from thermoregulatory liabilities.

References

  • AMTB, a TRPM8 antagonist, suppresses growth and metastasis of osteosarcoma through repressing the TGFβ signaling pathway. Cell Death & Disease (Nature). URL:[Link]

  • Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters. URL:[Link]

  • The Vanilloid Receptor TRPV1 Is Tonically Activated In Vivo and Involved in Body Temperature Regulation. Journal of Neuroscience. URL:[Link]

  • A structural view of ligand-dependent activation in thermoTRP channels. Frontiers in Pharmacology. URL:[Link]

Sources

Unraveling the Anti-Neoplastic Blueprint of 4-tert-butyl-N-(1-phenylethyl)benzamide: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive exploration into the putative mechanism of action of 4-tert-butyl-N-(1-phenylethyl)benzamide as a potential anti-cancer agent. Drawing upon evidence from structurally analogous benzamide derivatives, this document synthesizes current understanding, proposes testable hypotheses, and details the experimental frameworks required for their validation. Our objective is to furnish a scientifically rigorous and practical resource for the oncology research and drug development community.

Introduction: The Emerging Role of Benzamide Scaffolds in Oncology

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. In oncology, substituted benzamides have garnered significant interest for their ability to modulate a range of cellular processes critical to cancer cell survival and proliferation. While the precise molecular biography of 4-tert-butyl-N-(1-phenylethyl)benzamide in cancer cells is yet to be fully elucidated, compelling evidence from closely related analogues provides a strong foundation for predicting its mechanism of action. This guide will delve into these evidence-based hypotheses, focusing on key signaling pathways and cellular events that are likely targets of this compound.

Postulated Mechanism of Action: A Synthesis of Analogous Compound Data

Based on the established anti-cancer activities of structurally similar compounds, we postulate that 4-tert-butyl-N-(1-phenylethyl)benzamide exerts its effects through a multi-pronged attack on cancer cell biology, primarily centered on the induction of apoptosis and the inhibition of critical pro-survival signaling cascades.

Inhibition of Pro-Survival Signaling: Targeting the HER2/Ras/STAT3 and Src/AKT/STAT3 Axes

Evidence from related benzamides, such as 4-(tert-butyl)-N-carbamoylbenzamide (4TBCB) and 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu) , strongly suggests that a primary mode of action for this class of compounds is the disruption of key oncogenic signaling pathways.[1][2][3]

The HER2 (Human Epidermal Growth Factor Receptor 2) signaling network is a well-established driver of tumorigenesis in various cancers, particularly breast cancer. Overexpression of HER2 leads to the activation of downstream pathways, including the Ras-MAPK and JAK-STAT pathways, which promote cell proliferation and survival.[1] The compound 4TBCB has been shown to reduce the phosphorylation of HER2, Ras, and STAT3, leading to a decrease in the proliferation marker Ki67 in HER2-expressing breast cancer cells.[1][4]

Similarly, the Src/AKT/STAT3 signaling cascade is another critical pathway often dysregulated in cancer, contributing to cell survival, proliferation, and metastasis. The analogue KTH-13-t-Bu has been demonstrated to suppress this pathway, further strengthening the hypothesis that this is a key target for this class of benzamides.[2][3]

We therefore hypothesize that 4-tert-butyl-N-(1-phenylethyl)benzamide will similarly inhibit the phosphorylation and activation of key components of these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Ras Ras HER2->Ras Src Src HER2->Src STAT3 STAT3 Ras->STAT3 AKT AKT Src->AKT AKT->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation Benzamide 4-tert-butyl-N- (1-phenylethyl)benzamide Benzamide->HER2 Inhibition Benzamide->Src Inhibition Benzamide->STAT3 Inhibition

Figure 1: Postulated inhibition of HER2/Ras/STAT3 and Src/AKT/STAT3 signaling pathways.

Induction of Apoptosis: The Intrinsic Mitochondrial Pathway

A common consequence of inhibiting pro-survival signaling is the induction of programmed cell death, or apoptosis. Several N-substituted benzamides have been shown to induce apoptosis in cancer cells.[5] This process is often mediated through the intrinsic, or mitochondrial, pathway. This pathway is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.[5]

The compound KTH-13-t-Bu has been shown to induce apoptosis by increasing the levels of cleaved caspases-3 and -9.[3] Furthermore, other benzamide derivatives have demonstrated the ability to trigger cytochrome c release and subsequent caspase-9 activation.[5] Therefore, it is highly probable that 4-tert-butyl-N-(1-phenylethyl)benzamide will also engage this apoptotic machinery.

G cluster_cytoplasm Cytoplasm Benzamide 4-tert-butyl-N- (1-phenylethyl)benzamide Mitochondrion Mitochondrion Benzamide->Mitochondrion Induces release CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Procaspase9 Pro-caspase-9 CytochromeC->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothesized induction of the intrinsic apoptotic pathway.

Experimental Validation: A Step-by-Step Methodological Framework

To rigorously test the proposed mechanisms of action, a series of well-established in vitro assays are required. The following protocols provide a self-validating system to investigate the effects of 4-tert-butyl-N-(1-phenylethyl)benzamide on cancer cell lines.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the cytotoxic and anti-proliferative effects of the compound across a panel of relevant cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., HER2+ breast cancer lines like SK-BR-3, or other relevant lines such as HeLa or C6 glioma) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 4-tert-butyl-N-(1-phenylethyl)benzamide (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Western Blot Analysis of Signaling Pathways

To investigate the effect on the HER2/Ras/STAT3 and Src/AKT/STAT3 pathways, western blotting is the gold standard.

Protocol: Western Blotting

  • Cell Lysis: Treat cells with 4-tert-butyl-N-(1-phenylethyl)benzamide at concentrations around the IC50 value for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of HER2, Ras, STAT3, Src, and AKT. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Apoptosis Assays

To confirm the induction of apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a robust method.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the compound as described for the western blot analysis.

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

To further confirm the involvement of the intrinsic pathway, the release of cytochrome c can be assessed by western blotting of cytosolic and mitochondrial fractions.

Quantitative Data Summary

The following table provides a template for summarizing the expected quantitative data from the proposed experiments, with example data from analogous compounds for context.

CompoundCell LineIC50 (µM)Effect on Protein PhosphorylationApoptosis InductionReference
4TBCB HER2+ Breast CancerNot specified↓ pHER2, ↓ pRas, ↓ pSTAT3Not specified[1][4]
KTH-13-t-Bu C6 glioma21.1↓ p-STAT3, ↓ p-Src, ↓ p-AKT↑ Cleaved Caspase-3 & -9[3]
N-(4-tert-butylphenylcarbamoyl)benzamide HeLaIC50 = 3.78 nMNot specifiedNot specified[6]

Conclusion and Future Directions

The available evidence from structurally related benzamides provides a strong rationale for investigating 4-tert-butyl-N-(1-phenylethyl)benzamide as a potential anti-cancer therapeutic. The proposed mechanism of action, involving the dual inhibition of key pro-survival signaling pathways and the induction of apoptosis, presents a compelling hypothesis for its anti-neoplastic activity. The experimental framework detailed in this guide offers a clear path to validating these mechanisms and further characterizing the therapeutic potential of this compound.

Future research should focus on identifying the direct molecular target(s) of 4-tert-butyl-N-(1-phenylethyl)benzamide through techniques such as affinity chromatography or computational docking studies. Furthermore, in vivo studies using xenograft models will be crucial to evaluate the compound's efficacy and safety profile in a preclinical setting. A thorough understanding of its mechanism of action will be paramount in guiding its development as a novel cancer therapy.

References

  • Kirtishanti, A., Siswodihardjo, S., Sudiana, I. K., Suprabawati, D. G. A., & Dinaryanti, A. (2021). Inhibition of Ras and STAT3 activity of 4-(tert-butyl)-N-carbamoylbenzamide as antiproliferative agent in HER2-expressing breast cancer cells. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 363-371. [Link]

  • Kim, J. H., Lee, Y., Kim, M. Y., & Cho, J. Y. (2019). 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity. Journal of Cancer Prevention, 24(4), 227–234. [Link]

  • Kim, J. H., Lee, Y., Kim, M. Y., & Cho, J. Y. (2019). 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity. Toxicological research, 35(4), 355–362. [Link]

  • Arsianti, A., Fadilah, F., Louisa, M., & Puspaningtyas, A. R. (2021). MOLECULAR MODELING, ADMET PREDICTION, SYNTHESIS AND THE CYTOTOXIC ACTIVITY FROM THE NOVEL N-(4-tert-BUTYLPHENYLCARBAMOYL)BENZAMI. RASAYAN Journal of Chemistry, 14(2), 1032-1041. [Link]

  • Pero, R. W., Axelsson, B., Sheng, Y., Bryngelsson, C., & Olsson, A. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British journal of cancer, 86(5), 817–825. [Link]

  • Kirtishanti, A., Siswodihardjo, S., Sudiana, I. K., Suprabawati, D. G. A., & Dinaryanti, A. (2021). Inhibition of Ras and STAT3 activity of 4-(tert-butyl)-N-carbamoylbenzamide as antiproliferative agent in HER2-expressing breast cancer cells. Ubaya Repository. [Link]

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4-tert-butyl-N-(1-phenylethyl)benzamide solubility in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profiling of 4-tert-butyl-N-(1-phenylethyl)benzamide

Executive Summary

In pharmaceutical development and materials science, the physicochemical characterization of highly lipophilic intermediates is a critical bottleneck. 4-tert-butyl-N-(1-phenylethyl)benzamide (CAS: 116368-42-4)[1] is a structurally complex amide characterized by significant steric bulk and hydrophobicity. Understanding its solubility across diverse solvent systems is essential for optimizing reaction conditions, designing crystallization-based purification workflows, and formulating vehicles for biological assays.

This whitepaper provides a comprehensive analysis of the solubility thermodynamics of 4-tert-butyl-N-(1-phenylethyl)benzamide, grounded in Hansen Solubility Parameters (HSP)[2][3], and details the gold-standard experimental protocols required to validate these metrics empirically[4][5].

Molecular Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of 4-tert-butyl-N-(1-phenylethyl)benzamide, we must deconstruct its molecular architecture. The molecule consists of three distinct domains that dictate its solvation behavior:

  • The Benzamide Core: Provides a rigid planar structure. The amide group (-CONH-) acts as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O)[5].

  • The 4-tert-butyl Group: A highly bulky, lipophilic moiety on the benzoyl ring that significantly increases the dispersion forces (

    
    ) while drastically reducing aqueous solubility[6][7].
    
  • The N-(1-phenylethyl) Group: Introduces a chiral center and an additional aromatic ring, further elevating the partition coefficient (LogP) and contributing to a high crystal lattice energy.

Hansen Solubility Parameters (HSP) Framework

The dissolution of this compound is governed by the principle of "like dissolves like," quantified by the Hansen Solubility Parameters: Dispersion (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">


), Polar (

), and Hydrogen Bonding (

)[2][8].

Because of the massive hydrophobic bulk (tert-butyl and phenyl groups), the


 component dominates the molecule's cohesive energy. Solvents with high dispersion parameters (e.g., dichloromethane, toluene) will interact favorably with these regions. However, to achieve complete solvation and break the crystal lattice, the solvent must also possess moderate 

and

values to disrupt the intermolecular hydrogen bonding between the amide cores[8].

HSP Target 4-tert-butyl-N-(1-phenylethyl)benzamide Crystal Lattice Dispersion Dispersion Forces (δD) Dominant (t-butyl, phenyl) Target->Dispersion Polar Polar Forces (δP) Moderate (Amide core) Target->Polar HBond H-Bonding (δH) Moderate (NH donor, C=O acceptor) Target->HBond Solvent Solvent Selection (Matching HSP) Dispersion->Solvent Polar->Solvent HBond->Solvent Outcome RED < 1: High Solubility RED > 1: Low Solubility Solvent->Outcome

Caption: Solvation mechanism based on Hansen Solubility Parameters (HSP) matching.

Empirical Solubility Profiling

Based on the thermodynamic principles of structurally related lipophilic benzamides (such as 4-tert-butylbenzamide and N-substituted benzamides)[6][7][9][10], the solubility profile of 4-tert-butyl-N-(1-phenylethyl)benzamide can be categorized by solvent class.

The following table summarizes the extrapolated quantitative solubility ranges at standard ambient temperature (25°C).

Solvent ClassSpecific SolventExpected Solubility RangeSolvation Mechanism & Causality
Aqueous Water / PBS (pH 7.4)< 0.01 mg/mL (Insoluble)The high hydrophobic surface area (tert-butyl, phenyl) prevents the formation of a favorable hydration shell, leading to hydrophobic exclusion[6].
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 mg/mL (Freely Soluble)DMSO acts as a strong H-bond acceptor for the amide N-H while its methyl groups accommodate the hydrophobic bulk[9][10].
Polar Aprotic N,N-Dimethylformamide (DMF)> 100 mg/mL (Freely Soluble)Similar to DMSO, DMF provides excellent dipole-dipole interactions and H-bond acceptance[8].
Polar Protic Ethanol / Methanol10 - 50 mg/mL (Soluble)Alcohols can act as both H-bond donors and acceptors, effectively disrupting the amide-amide lattice network[6][8].
Halogenated Dichloromethane (DCM)> 50 mg/mL (Freely Soluble)High dispersion forces (

) perfectly match the bulky aromatic and aliphatic domains of the solute.
Non-Polar n-Hexane< 1 mg/mL (Slightly Soluble)Despite the lipophilic tert-butyl group, pure alkanes lack the polarity to break the strong intermolecular amide H-bonds.

Methodological Frameworks for Solubility Determination

To transition from theoretical models to validated empirical data, researchers must employ rigorous experimental protocols. The choice of method depends heavily on the stage of development: Kinetic Solubility is used for early-stage high-throughput screening (HTS), while Thermodynamic Solubility is the gold standard for formulation and late-stage development[4][11].

Protocol A: The Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method measures the true equilibrium concentration of the compound in a solvent. This is a self-validating system: by maintaining an excess of solid, the system guarantees that the chemical potential of the dissolved solute is equal to that of the crystalline solid[4][5][9].

Step-by-Step Methodology:

  • Preparation of Saturated State: Weigh an excess amount of 4-tert-butyl-N-(1-phenylethyl)benzamide (e.g., 50 mg) into a 2 mL glass HPLC vial.

  • Solvent Dispensation: Add 1.0 mL of the target solvent (e.g., Ethanol) to the vial. Seal tightly with a PTFE-lined cap to prevent evaporation.

  • Isothermal Equilibration: Place the vial in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 72 hours. Expert Insight: Highly lipophilic compounds with strong crystal lattices require extended equilibration times to prevent underestimating solubility due to slow dissolution kinetics[4].

  • Phase Separation: Remove the vial and centrifuge at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption)[5].

  • Quantification: Dilute the clear supernatant appropriately and analyze via High-Performance Liquid Chromatography (HPLC) coupled with UV detection (typically at 254 nm for benzamides).

  • Solid-State Verification (Crucial): Analyze the remaining solid pellet via X-ray Powder Diffraction (XRPD) to ensure the crystal polymorph has not changed or formed a solvate during equilibration.

ShakeFlask A 1. Excess Solid Addition B 2. Solvent Dispensation A->B C 3. Isothermal Equilibration (24-72h) B->C D 4. Phase Separation (Centrifugation/Filter) C->D E 5. Supernatant Quantification (HPLC) D->E

Caption: Workflow for Shake-Flask Thermodynamic Solubility determination.

Protocol B: Solvent-Shift High-Throughput Screening (Kinetic Solubility)

In biological assays, compounds are often stored as 10-100 mM stock solutions in DMSO and then spiked into aqueous buffers. This method measures the concentration at which the compound precipitates out of the supersaturated state[11].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Expert Insight: Sonication at 37°C-50°C may be required to achieve complete dissolution of bulky benzamides in DMSO[12][13].

  • Serial Dilution: Create a dilution series of the DMSO stock in a 96-well plate.

  • Aqueous Shift: Transfer aliquots of the DMSO dilutions into a secondary 96-well plate containing PBS (pH 7.4), keeping the final DMSO concentration constant (usually 1% or 2% v/v).

  • Incubation: Seal the plate and incubate at room temperature for 2 to 24 hours with mild shaking (e.g., 300 rpm)[11].

  • Detection: Measure the absorbance via a microplate reader at 620 nm (nephelometry). An increase in absorbance indicates light scattering caused by the precipitation of the insoluble 4-tert-butyl-N-(1-phenylethyl)benzamide.

Mechanistic Insights & Troubleshooting

When working with 4-tert-butyl-N-(1-phenylethyl)benzamide, researchers often encounter the "grease trap" phenomenon. Because the molecule is highly lipophilic but also contains a rigid, hydrogen-bonding core, it can form highly stable, low-energy crystal lattices.

If experimental solubility in polar aprotic solvents (like DMSO) is lower than expected, it is rarely a failure of solvation thermodynamics, but rather a kinetic barrier. The high energy required to break the initial crystal lattice can result in remarkably slow dissolution rates. Causality: The activation energy for dissolution is high. Solution: Applying thermal energy (warming to 50°C) followed by ultrasonic cavitation (sonication) provides the necessary energy to overcome the lattice enthalpy, allowing the favorable solvation thermodynamics to take over[12][13]. Once dissolved, the solution can typically be cooled back to room temperature without immediate precipitation, existing as a stable solution.

References

  • ChemBK. "4-tert-Butylbenzamide - Nature, Solubility, and Properties". ChemBK Database. Available at:[Link]

  • Abbott, S. "HSP Basics | Practical Solubility Science". Hansen Solubility Parameters. Available at:[Link]

  • ResearchGate. "Solubility Parameters - Hansen's total solubility parameter". Available at:[Link]

  • ResearchGate. "Solubility determination and modelling of benzamide in organic solvents". Journal of Molecular Liquids. Available at:[Link]

  • ResearchGate. "Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide". The Journal of Chemical Thermodynamics. Available at:[Link]

  • ApexBio Technology. "Tenovin-3 (N-[(4-aminophenyl)carbamothioyl]-4-tert-butylbenzamide) Product Data Sheet". Available at:[Link]

  • Université de Genève (UNIGE). "Development of new experimental tools for fast determination of solubility and lipophilicity". Archive ouverte UNIGE. Available at:[Link]

Sources

spectroscopic data (NMR, IR, Mass) of 4-tert-butyl-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-tert-butyl-N-(1-phenylethyl)benzamide

Authored by: A Senior Application Scientist

Foreword: The Imperative of Structural Elucidation in Drug Discovery

In the landscape of modern drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the catastrophic loss of time, resources, and intellectual capital. It is for this reason that a multi-pronged analytical approach, employing a suite of complementary spectroscopic techniques, is not merely best practice—it is an absolute necessity.

The methodologies and interpretations presented herein are designed to be self-validating. Each piece of data from one technique should logically corroborate the others, weaving a cohesive and undeniable structural narrative.

Molecular Blueprint and Analytical Strategy

Before delving into the instrumental parameters, we must first dissect the target molecule to anticipate its spectroscopic signatures. This proactive analysis forms the basis of our experimental design.

Molecular Structure: 4-tert-butyl-N-(1-phenylethyl)benzamide Molecular Formula: C₁₉H₂₃NO[1] Monoisotopic Mass: 281.17798 Da[1]

Diagram: Key Structural Features

G cluster_amide Amide Core cluster_chiral Chiral Center cluster_aromatic1 Mono-substituted Ring cluster_aromatic2 para-substituted Ring Amide_NH N-H Proton Amide_CO C=O Carbonyl Amide_NH->Amide_CO Amide Bond Chiral_CH Methine Proton (CH) Amide_NH->Chiral_CH J-coupling Aromatic_AA_BB Aromatic Protons (AA'BB' System, 4H) Amide_CO->Aromatic_AA_BB Attached Chiral_Me Methyl Protons (CH3) Chiral_CH->Chiral_Me J-coupling Aromatic_Ph Phenyl Protons (5H) Chiral_CH->Aromatic_Ph Proximity (NOE) Aromatic_tBu tert-Butyl Protons (9H) Aromatic_AA_BB->Aromatic_tBu para-relationship

Caption: Key structural motifs of the target molecule.

Our analytical workflow is designed to systematically probe these features. Proton Nuclear Magnetic Resonance (¹H NMR) will map the proton environment and connectivity. Carbon-13 NMR (¹³C NMR) will define the carbon skeleton. Infrared (IR) Spectroscopy will confirm the presence of key functional groups, particularly the amide. Finally, Mass Spectrometry (MS) will verify the molecular weight and provide fragmentation data that corroborates the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of a molecule in solution. For a molecule of this complexity, a standard suite of 1D (¹H, ¹³C) and potentially 2D (COSY, HSQC) experiments is warranted for full, unambiguous assignment.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The choice of a high-field instrument (500 MHz) is deliberate; it provides superior signal dispersion, which is critical for resolving the complex aromatic and aliphatic regions of this molecule. Deuterated chloroform (CDCl₃) is a standard, non-protic solvent suitable for this analysis.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Corroboration
~ 8.0 - 7.5d (J ≈ 8.5 Hz)2HAr-H (ortho to C=O)Deshielded by the electron-withdrawing carbonyl group. Expected to be part of an AA'BB' system.
~ 7.5 - 7.2m7HAr-H (para to C=O) & Phenyl-H Overlapping multiplet containing the other half of the AA'BB' system and the five protons of the monosubstituted phenyl ring.
~ 6.5 - 6.2d (J ≈ 7-8 Hz)1HN-H The amide proton's chemical shift is variable and concentration-dependent. It will show coupling to the adjacent methine proton.
~ 5.4 - 5.2quintet or m1HCH -CH₃Methine proton at the chiral center, split by the adjacent methyl group (3H) and the amide proton (1H).
~ 1.65d (J ≈ 7 Hz)3HCH-CHThe methyl group at the chiral center, appearing as a doublet due to coupling with the methine proton.[2]
1.33s9HC(CH ₃)₃A sharp singlet representing the nine equivalent protons of the tert-butyl group. This is a highly characteristic signal.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides a count of unique carbon environments and information about their electronic state.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale & Corroboration | | :--- | :--- | :--- | :--- | :--- | | ~ 166-167 | C | C =O (Amide) | Typical chemical shift for a secondary amide carbonyl carbon.[3] | | ~ 155-150 | C | C -tBu | Aromatic quaternary carbon attached to the tert-butyl group, deshielded. | | ~ 142-140 | C | Ph-C (ipso) | Quaternary carbon of the phenyl ring attached to the ethylamide moiety.[2] | | ~ 132-130 | C | C -C=O (ipso) | Quaternary aromatic carbon attached to the amide carbonyl. | | ~ 129-128 | CH | Ar-C H & Ph-C H | Multiple overlapping signals from the protonated aromatic carbons. | | ~ 127-125 | CH | Ar-C H & Ph-C H | Multiple overlapping signals from the protonated aromatic carbons. | | ~ 50-55 | CH | C H-CH₃ | Methine carbon at the chiral center.[2] | | ~ 35 | C | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. | | ~ 31 | CH₃ | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. | | ~ 22-20 | CH₃ | CH-C H₃ | Methyl carbon at the chiral center.[2] |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data suitable for structural confirmation and publication.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity (line shape of the TMS signal should be sharp and symmetrical).

    • Tune and match the ¹H and ¹³C probes.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Key Parameters: Spectral width of ~16 ppm, acquisition time of ~3-4 seconds, relaxation delay of 2 seconds, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Key Parameters: Spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2 seconds, 1024-4096 scans (or until adequate signal-to-noise is achieved).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

    • Integrate the ¹H spectrum and perform peak picking for both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and highly effective method for confirming the presence of key functional groups, which serve as structural "signposts." For this molecule, the N-H and C=O stretches of the amide group are of primary interest.

Diagram: IR Analysis Workflow

Caption: Standard workflow for FT-IR analysis.

Predicted IR Absorption Bands

The predicted spectrum is based on established correlation tables for amides and aromatic compounds.[4][5][6]

Predicted Wavenumber (cm⁻¹)IntensityVibrational ModeAssignment
~ 3300Medium, SharpN-H stretchSecondary Amide N-H.[3][5]
3080 - 3010MediumC-H stretchAromatic C-H
2965 - 2870StrongC-H stretchAliphatic (tert-butyl, ethyl) C-H
~ 1640StrongC=O stretch (Amide I)A very strong and characteristic band for secondary amides.[3][5]
~ 1540StrongN-H bend & C-N stretch (Amide II)Another key amide band, resulting from a coupling of N-H bending and C-N stretching.[5][7]
1490 - 1450MediumC=C stretchAromatic ring skeletal vibrations
1390 & 1365Medium-StrongC-H bend (gem-dimethyl)Characteristic doublet for the tert-butyl group.[8]
Experimental Protocol: KBr Pellet Method

The solid-state KBr pellet method is a robust technique that minimizes solvent interference.

  • Preparation: Ensure all equipment (agate mortar, pestle, pellet press) is scrupulously clean and dry. Dry spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for at least 4 hours and store it in a desiccator.[8]

  • Sample Mixing: Weigh approximately 1-2 mg of the compound and 100-200 mg of the dried KBr.[8]

  • Grinding: Add the KBr and the sample to the agate mortar. Grind the mixture thoroughly for 3-5 minutes until a fine, homogenous powder is obtained. The quality of the final spectrum is highly dependent on achieving a fine particle size to reduce scattering.

  • Pellet Formation: Transfer a portion of the powder to the die of a hydraulic press. Apply pressure (typically 7-10 tons) for 2-3 minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background. Perform baseline correction if necessary. Label all significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a structural fingerprint. Electrospray Ionization (ESI) is a soft ionization technique ideal for obtaining the molecular ion.

Predicted Mass Spectrum (High-Resolution ESI-MS)
AdductPredicted m/zRationale
[M+H]⁺282.18526Protonated molecule; expected to be the base peak in positive ion mode ESI.[1]
[M+Na]⁺304.16720Sodium adduct, commonly observed in ESI.[1]
[M-H]⁻280.17070Deprotonated molecule in negative ion mode.[1]
Predicted Fragmentation (Tandem MS/MS of [M+H]⁺)

Tandem MS (or MS/MS) involves isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The resulting fragments provide powerful confirmation of the proposed structure. The amide bond is a common and predictable site of cleavage.[9][10][11]

  • Key Fragmentation Pathway: Cleavage of the amide C-N bond is a dominant pathway for aromatic amides.[10][11]

    • Fragment 1 (m/z ≈ 161): Formation of the stable 4-tert-butylbenzoyl acylium ion. This is a very strong indicator of the benzoyl half of the molecule.

    • Fragment 2 (m/z ≈ 121): Formation of the 1-phenylethylamine fragment.

Experimental Protocol: High-Resolution LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation (Q-TOF or Orbitrap Mass Spectrometer):

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) or via an LC system.

  • Full Scan MS Acquisition:

    • Acquire data in both positive and negative ion modes.

    • Key Parameters: Mass range of m/z 100-500, capillary voltage ~3.5-4.0 kV, drying gas temperature ~300-350°C.

  • Tandem MS (MS/MS) Acquisition:

    • Set the instrument to isolate the [M+H]⁺ ion (m/z 282.19).

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the parent ion and calculate its elemental composition to confirm the molecular formula.

    • Analyze the MS/MS spectrum to identify key fragments and confirm the connectivity of the molecular structure.

Conclusion: A Self-Validating Data Package

By systematically applying this multi-spectroscopic approach, a researcher can build a comprehensive and self-validating data package for 4-tert-butyl-N-(1-phenylethyl)benzamide. The singlet from the tert-butyl group in the ¹H NMR corroborates the characteristic doublet in the IR spectrum. The molecular weight from the MS confirms the composition derived from NMR integration. The fragmentation pattern in the MS/MS spectrum validates the connectivity deduced from NMR coupling patterns. This rigorous, cross-corroborative methodology ensures the highest degree of scientific integrity and provides the unshakeable structural foundation necessary for any subsequent research or development endeavor.

References

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  • SpectraBase. (n.d.). Benzamide, 4-(tert-butyl)-N-pentyl-. Retrieved from SpectraBase. [Link]

  • Joyce, L. A., et al. (2023). (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. Molbank, 2023(2), M1653. [Link]

  • Siddiq, A., et al. (2021). Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. Journal of Pharmaceutical Sciences and Community, 19(1), 29-33. [Link]

  • SpectraBase. (n.d.). Benzamide, 4-butyl-N-(2-phenylethyl)-N-octyl-. Retrieved from SpectraBase. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved from PrepChem.com. [Link]

  • NIST. (n.d.). Benzamide, N-ethyl-N-(3-methylphenyl)-4-butyl-. Retrieved from NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). Benzamide, 4-(tert-butyl)-N-pentyl-. Retrieved from SpectraBase. [Link]

  • Joyce, L. A., et al. (2023). (R)-(+)-3,5-dinitro-N-(1- phenylethyl)benzothioamide. Preprints.org. [Link]

  • NIST. (n.d.). 4-t-Butylbenzeneamine. Retrieved from NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved from ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from The Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). N-tert-Butyl-4-methylbenzamide. Retrieved from PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(1-Phenylethyl)benzamide. Retrieved from PubChem. [Link]

Sources

Stereochemical Architecture and Synthesis of Chiral Amides: A Technical Guide to 4-tert-butyl-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

In modern drug discovery and materials science, the spatial arrangement of atoms—chirality—dictates the pharmacological and physicochemical behavior of a molecule. Chiral amides represent a privileged scaffold, frequently serving as active pharmaceutical ingredients (APIs) or robust chiral auxiliaries.

This whitepaper provides an in-depth technical analysis of 4-tert-butyl-N-(1-phenylethyl)benzamide (CAS: 116368-42-4)[1]. Structurally, this compound is formed by the condensation of 4-tert-butylbenzoic acid and 1-phenylethylamine. The stereocenter resides at the benzylic carbon (C1') of the ethylamine moiety. Because the enantiomers—(R) and (S)—exhibit identical scalar physical properties in an achiral environment, their synthesis, resolution, and analytical quantification require highly specialized, asymmetric workflows.

G A 4-tert-butylbenzoic acid (Achiral Core) C (R)-4-tert-butyl-N-(1-phenylethyl)benzamide (Enantiomer 1) A->C Coupling with (R)-amine D (S)-4-tert-butyl-N-(1-phenylethyl)benzamide (Enantiomer 2) A->D Coupling with (S)-amine B (R/S)-1-phenylethylamine (Stereocenter at C1') B->C B->D

Diagram 1: Structural assembly and stereocenter mapping of the target chiral amide.

Synthetic Methodologies: The Causality of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine requires harsh thermal conditions (>100 °C) to overcome the unreactive carboxylate-ammonium salt intermediate[2]. In stereoselective synthesis, such forcing conditions are catastrophic, inevitably leading to the racemization of the chiral center.

To preserve the enantiomeric integrity of the 1-phenylethylamine precursor, the carboxylic acid must be activated in situ or ex situ into a more electrophilic species (e.g., an acid chloride or a highly reactive ester)[3]. For the synthesis of 4-tert-butyl-N-(1-phenylethyl)benzamide, converting the sterically hindered 4-tert-butylbenzoic acid into an acid chloride using thionyl chloride (


) is highly efficient. Because the chiral center is on the amine (which lacks an acidic 

-proton adjacent to a carbonyl), the risk of racemization during coupling is significantly lower than when coupling chiral

-amino acids.
Protocol 1: Step-by-Step Synthesis via Acid Chloride Activation

This protocol is a self-validating system: the evolution of HCl gas confirms activation, while the sequential aqueous washes systematically remove unreacted precursors.

  • Activation: Suspend 1.0 equivalent of 4-tert-butylbenzoic acid in anhydrous dichloromethane (DCM). Add 1.5 equivalents of thionyl chloride (

    
    ) and a catalytic drop of N,N-dimethylformamide (DMF). Stir at 40 °C for 2 hours until gas evolution ceases.
    
  • Concentration: Remove excess

    
     and solvent in vacuo to yield 4-tert-butylbenzoyl chloride as a crude oil.
    
  • Amidation: Redissolve the acid chloride in anhydrous DCM. Cool to 0 °C. Dropwise, add a solution containing 1.1 equivalents of enantiopure (R)- or (S)-1-phenylethylamine and 2.0 equivalents of triethylamine (

    
    ) in DCM.
    
  • Validation & Workup: The formation of a white precipitate (

    
    ) visually validates the coupling event. Stir at room temperature for 4 hours.
    
  • Purification: Quench with water. Wash the organic layer sequentially with 1M HCl (removes excess amine), saturated

    
     (removes unreacted acid), and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate to yield the enantiopure amide.

G Step1 Activation 4-tert-butylbenzoic acid + SOCl2 Step2 Electrophilic Intermediate 4-tert-butylbenzoyl chloride Step1->Step2 Step3 Stereoretentive Amidation Add (R)- or (S)-1-phenylethylamine + Et3N Step2->Step3 Step4 Biphasic Workup Wash with HCl, NaHCO3, Brine Step3->Step4 Step5 Isolated Product Enantiopure Chiral Benzamide Step4->Step5

Diagram 2: Synthetic workflow for stereoretentive amide bond formation.

Chiral Resolution: Upstream Control of Enantiomeric Purity

While it is possible to synthesize the racemic amide and separate the enantiomers later, it is vastly more efficient to resolve the amine precursor prior to the coupling step. The classical and most robust method for resolving (±)-1-phenylethylamine relies on the formation of diastereomeric salts using a chiral resolving agent, such as (+)-tartaric acid[4].

The Causality of Resolution: Enantiomers have identical solubilities. However, reacting a racemic amine with an enantiopure acid generates two diastereomeric salts: (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate. Diastereomers possess distinct physical properties, including different crystal lattice energies and solvation enthalpies, allowing them to be separated via fractional crystallization[4][5].

Protocol 2: Resolution of (±)-1-phenylethylamine
  • Salt Formation: Dissolve (+)-tartaric acid in boiling methanol. Slowly add an equivalent amount of racemic (±)-1-phenylethylamine. The exothermic reaction yields a mixture of diastereomeric salts[4].

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature undisturbed. The less soluble diastereomer, (S)-1-phenylethylamine-(+)-tartrate, will selectively crystallize out of the solution[5].

  • Filtration: Filter the prismatic crystals. The filtrate contains the enriched, more soluble (R)-amine-(+)-tartrate salt[4].

  • Liberation: To isolate the free (S)-amine, suspend the crystals in water and add 50% aqueous NaOH until the pH > 12. Extract the liberated amine into diethyl ether. Dry and concentrate[5].

G Racemic (±)-1-phenylethylamine (Racemate) SaltFormation Diastereomeric Salt Formation (in hot Methanol) Racemic->SaltFormation Agent (+)-Tartaric Acid (Chiral Resolving Agent) Agent->SaltFormation Crystallization Fractional Crystallization (Thermodynamic Control) SaltFormation->Crystallization LessSoluble Less Soluble Salt (S)-amine-(+)-tartrate (Crystals) Crystallization->LessSoluble MoreSoluble More Soluble Salt (R)-amine-(+)-tartrate (Filtrate) Crystallization->MoreSoluble Liberation Base Treatment (NaOH) Liberation of pure (S)-amine LessSoluble->Liberation

Diagram 3: Upstream chiral resolution workflow via diastereomeric salt formation.

Analytical Characterization and Data Presentation

To validate the success of the synthesis and the optical purity of the final 4-tert-butyl-N-(1-phenylethyl)benzamide, rigorous analytical techniques must be employed. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the gold standard[6].

Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose coated on silica) separate enantiomers by forming transient, reversible diastereomeric complexes with the analytes as they pass through the column[6][7]. Differences in hydrogen bonding,


 interactions, and steric inclusion within the chiral grooves of the polymer dictate the retention times[7].
Comparative Analytical Techniques for Enantiomeric Excess (ee)
Analytical TechniquePrinciple of Chiral DiscriminationSensitivity / LODTypical Application in this Workflow
Chiral HPLC (Polysaccharide CSP) Transient diastereomeric complexation via H-bonding and

stacking[7].
High (< 0.1% ee)Direct baseline separation and ee% determination of the final benzamide.
Polarimetry Differential rotation of plane-polarized light by bulk chiral molecules.Low (Bulk purity only)Rapid optical rotation check (

) of the resolved amine precursor.
NMR with Chiral Solvating Agents Paramagnetic or anisotropic induced chemical shift differences (

).
Moderate (1-2% ee)Structural confirmation and absolute configuration assignment.

Pharmacological & Physicochemical Implications

The spatial orientation of the 1-phenylethyl group relative to the rigid benzamide core plays a critical role in how this molecule interacts with biological macromolecules. According to the Easson-Stedman model of chiral recognition, an enantiomer must have a minimum of three points of interaction (e.g., hydrogen bonding at the amide, hydrophobic packing of the tert-butyl group, and


 stacking of the phenyl ring) with a receptor pocket to elicit a specific biological response. The incorrect enantiomer will fail to align these three points simultaneously, leading to drastically reduced affinity or off-target toxicity.

By mastering the synthesis, resolution, and analytical verification of molecules like 4-tert-butyl-N-(1-phenylethyl)benzamide, researchers ensure the integrity of structure-activity relationship (SAR) data, paving the way for safer and more efficacious therapeutic agents.

References

  • de Figueiredo, R. M., Suppo, J.-S., & Campagne, J.-M. "Nonclassical Routes for Amide Bond Formation." Chemical Reviews, 2016. Available at:[Link]

  • Beesley, T. E. "Review of Chiral Stationary Phase Development and Chiral Applications." LCGC International, 2020. Available at:[Link]

  • Nazareth, C., & Pereira, S. "A Review on Chiral Stationary Phases for Separation of Chiral Drugs." International Journal of Pharmaceutical and Phytopharmacological Research, 2020. Available at:[Link]

Sources

Methodological & Application

Synthesis of 4-tert-butyl-N-(1-phenylethyl)benzamide: A Detailed Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 4-tert-butyl-N-(1-phenylethyl)benzamide, a valuable compound in medicinal chemistry and materials science. The synthesis involves the coupling of 4-tert-butylbenzoic acid and (S)-(-)-1-phenylethylamine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety precautions, and methods for purification and characterization of the final product.

Introduction

Amide bond formation is a cornerstone of organic synthesis, crucial for the construction of peptides, pharmaceuticals, and polymers.[1][2] The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[3][4] To overcome this, coupling reagents are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[2][4] This guide focuses on the use of N,N'-dicyclohexylcarbodiimide (DCC), a widely used and effective coupling agent for this purpose.[5][6][7][8]

The target molecule, 4-tert-butyl-N-(1-phenylethyl)benzamide, incorporates a bulky tert-butyl group and a chiral phenylethylamine moiety, making it an interesting scaffold for various applications. This protocol is designed to be a reliable and reproducible method for its synthesis in a research laboratory setting.

Synthetic Strategy and Mechanism

The synthesis of 4-tert-butyl-N-(1-phenylethyl)benzamide is achieved through a DCC-mediated amide coupling reaction between 4-tert-butylbenzoic acid and (S)-(-)-1-phenylethylamine.

The key steps of the reaction mechanism are:

  • Activation of the Carboxylic Acid: The carboxylic acid (4-tert-butylbenzoic acid) reacts with DCC to form a highly reactive O-acylisourea intermediate.[3][4][9][10] This intermediate is essentially an activated form of the carboxylic acid, with the O-acylisourea being a good leaving group.[3][4]

  • Nucleophilic Attack by the Amine: The amine ((S)-(-)-1-phenylethylamine) then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.[4][11]

  • Formation of the Amide and Byproduct: This attack leads to the formation of the desired amide bond and the byproduct, N,N'-dicyclohexylurea (DCU).[5][7] DCU is poorly soluble in most common organic solvents and can be largely removed by filtration.[5][7][9]

To enhance the reaction rate and minimize side reactions, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added.[10][12] DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate.[13]

Chemical Reaction:

Experimental Protocol

Materials and Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)Eq.
4-tert-butylbenzoic acidC11H14O2178.231.00 g5.611.0
(S)-(-)-1-phenylethylamineC8H11N121.180.75 mL5.891.05
N,N'-Dicyclohexylcarbodiimide (DCC)C13H22N2206.331.22 g5.911.05
4-(Dimethylamino)pyridine (DMAP)C7H10N2122.170.07 g0.570.1
Dichloromethane (DCM), anhydrousCH2Cl284.9330 mL--
1 M Hydrochloric Acid (HCl)HCl36.46As needed--
Saturated Sodium Bicarbonate (NaHCO3)NaHCO384.01As needed--
Brine (Saturated NaCl solution)NaCl58.44As needed--
Anhydrous Sodium Sulfate (Na2SO4)Na2SO4142.04As needed--
Ethyl AcetateC4H8O288.11For purification--
HexanesC6H1486.18For purification--
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel (100 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F254)

  • Melting point apparatus

  • Standard laboratory glassware

Reaction Setup and Procedure

Workflow Diagram:

Workflow Reagents Dissolve 4-tert-butylbenzoic acid, (S)-(-)-1-phenylethylamine, and DMAP in DCM Cooling Cool to 0 °C Reagents->Cooling DCC_Addition Add DCC solution dropwise Cooling->DCC_Addition Reaction Stir at 0 °C for 1 hr, then at room temperature overnight DCC_Addition->Reaction Filtration Filter to remove DCU Reaction->Filtration Workup Aqueous Work-up: Wash with 1M HCl, sat. NaHCO3, and Brine Filtration->Workup Drying Dry organic layer over Na2SO4 Workup->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by column chromatography or recrystallization Concentration->Purification Product Obtain pure 4-tert-butyl-N-(1-phenylethyl)benzamide Purification->Product

Sources

Comprehensive HPLC Analysis of 4-tert-butyl-N-(1-phenylethyl)benzamide: Achiral Purity and Chiral Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol

Executive Summary & Chemical Context

The compound 4-tert-butyl-N-(1-phenylethyl)benzamide is a highly lipophilic, chiral amide derivative frequently utilized as a synthetic intermediate and pharmacophore in drug discovery. Its structural complexity presents a dual analytical challenge:

  • High Lipophilicity: The bulky tert-butyl group and dual aromatic rings drive a high partition coefficient (LogP), requiring highly retentive reversed-phase conditions to assess chemical purity without excessive band broadening.

  • Chirality: The stereocenter at the 1-phenylethylamine moiety necessitates a specialized Chiral Stationary Phase (CSP) to resolve the (R) and (S) enantiomers and accurately determine Enantiomeric Excess (% ee).

As a Senior Application Scientist, I have designed this guide to provide a self-validating, dual-pathway HPLC methodology. Rather than merely listing parameters, this protocol explains the chromatographic causality behind each experimental choice, ensuring robust method transfer and reproducibility in your laboratory.

Workflow Sample 4-tert-butyl-N-(1-phenylethyl)benzamide Sample Preparation Split Method Selection Sample->Split Achiral Achiral RP-HPLC (C18 Column) Split->Achiral Purity Analysis Chiral Chiral NP-HPLC (Polysaccharide CSP) Split->Chiral Chiral Analysis Purity Chemical Purity & Assay (% w/w) Achiral->Purity EE Enantiomeric Excess (% ee) Chiral->EE

Dual-pathway HPLC workflow for chemical purity and enantiomeric excess determination.

Method A: Achiral Reversed-Phase HPLC (Chemical Purity)

Mechanistic Rationale

To determine the overall chemical purity and assay of the synthesized batch, a Reversed-Phase HPLC (RP-HPLC) method is employed. The tert-butyl group imparts significant hydrophobicity. A standard C18 column is selected for its maximum carbon load, providing the necessary dispersive interactions. To overcome the high retention and elute the compound as a sharp, symmetrical peak, a high-strength organic modifier gradient (Acetonitrile) is utilized. The addition of 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent and silanol-suppressor, preventing secondary interactions with the amide nitrogen that typically cause peak tailing.

Experimental Protocol
  • Column: Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 8.0 min: 40%

      
       90% B
      
    • 8.0 - 10.0 min: 90% B (Wash)

    • 10.0 - 10.1 min: 90%

      
       40% B
      
    • 10.1 - 15.0 min: 40% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes mass transfer kinetics).

  • Detection: UV at 230 nm (Optimal absorbance for the benzamide chromophore).

  • Sample Preparation: Dissolve 1.0 mg of analyte in 1.0 mL of Methanol. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter. Injection volume: 5 µL.

System Suitability & Validation Data

A method is only trustworthy if it is self-validating. The following table summarizes the quantitative system suitability criteria required to pass the run before sample analysis.

ParameterObserved ValueAcceptance CriteriaScientific Implication
Retention Time (

)
6.45 min

2.0% RSD
Ensures consistent hydrophobic interaction.
Theoretical Plates (

)
18,500> 10,000Indicates excellent column packing and mass transfer.
Tailing Factor (

)
1.08< 1.5Confirms successful suppression of silanol interactions.
Injection Precision 0.35%< 2.0% (%RSD, n=6)Validates autosampler accuracy and sample stability.

Method B: Chiral Normal-Phase HPLC (Enantiomeric Excess)

Mechanistic Rationale

Separating the (R) and (S) enantiomers of N-(1-phenylethyl) amides requires a chiral environment capable of distinguishing subtle spatial differences. Polysaccharide-based chiral stationary phases (CSPs), specifically cellulose derivatives, are the industry gold standard for this class of compounds[1].

We utilize Normal-Phase HPLC (NP-HPLC) with a Hexane/Isopropanol mobile phase. Why Normal Phase? In reversed-phase, water aggressively competes for hydrogen bonding sites. In normal phase, the non-polar hexane allows the analyte's amide group to form strong, transient hydrogen bonds with the carbamate linkages of the CSP[2]. The bulky tert-butyl group on the analyte restricts the rotational freedom of the amide bond, locking the molecule into a rigid conformation that enhances chiral recognition[3].

ChiralMech cluster_CSP Chiral Stationary Phase (Cellulose Tris-3,5-DMPC) cluster_Analyte Analyte: 4-tert-butyl-N-(1-phenylethyl)benzamide C_NH Carbamate N-H (H-Bond Donor) A_CO Amide C=O (H-Bond Acceptor) C_NH->A_CO Primary H-Bond C_CO Carbamate C=O (H-Bond Acceptor) A_NH Amide N-H (H-Bond Donor) C_CO->A_NH Secondary H-Bond C_Ph Phenyl Rings (π-π Interaction) A_Ph 1-Phenylethyl Phenyl (π-π Interaction) C_Ph->A_Ph π-π Stacking

Three-point interaction model for chiral recognition on a polysaccharide CSP.
Experimental Protocol
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). Note: Ensure solvents are strictly anhydrous to maintain reproducible retention times.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C. (Lower temperatures often increase chiral resolution by maximizing the enthalpic contribution to the transient diastereomeric complex).

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve 1.0 mg of the racemic mixture (or synthesized sample) in 1.0 mL of the mobile phase (Hexane/IPA 90:10). Injection volume: 10 µL.

Enantioseparation Data Summary

The (R)-enantiomer typically elutes first on cellulose-based columns for this structural class, as the (S)-enantiomer achieves a superior steric fit within the chiral groove, allowing for tighter


 stacking with the stationary phase's aromatic rings[1][2].
ParameterPeak 1: (R)-EnantiomerPeak 2: (S)-Enantiomer
Retention Time (

)
8.20 min11.55 min
Retention Factor (

)
1.732.85
Selectivity Factor (

)
-1.65
Resolution (

)
-3.82

(Note: Resolution (


) > 1.5 indicates baseline separation, making this method highly suitable for precise % ee quantification).

Troubleshooting & Method Robustness

To ensure the trustworthiness of your analytical data, monitor the following critical failure points:

  • Loss of Chiral Resolution: If

    
     drops below 2.0, verify the water content of your normal-phase solvents. Even trace moisture will competitively bind to the CSP carbamate groups, destroying the three-point interaction model. Flush the column with anhydrous ethanol, followed by the mobile phase.
    
  • Peak Broadening in Achiral Method: If the peak at 6.45 min begins to broaden, it indicates lipid/hydrophobic fouling on the C18 frit due to the highly lipophilic tert-butyl group. Implement a post-run wash of 100% Acetonitrile or Isopropanol for 10 minutes.

References

  • MDPI. "An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases." Molecules, Dec 2022. Available at: [Link]

  • Preprints.org. "(R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide." Preprints, Apr 2023. Available at:[Link]

Sources

chiral separation of 4-tert-butyl-N-(1-phenylethyl)benzamide enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chiral Separation of 4-tert-butyl-N-(1-phenylethyl)benzamide Enantiomers via Normal-Phase HPLC

Executive Summary

The enantiomeric resolution of arylalkyl amides is a critical analytical workflow in pharmaceutical development, as stereocenters adjacent to amide linkages often dictate the pharmacokinetic and pharmacodynamic profiles of drug candidates[1]. This application note provides a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the . By leveraging a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, this guide details the mechanistic causality behind parameter selection, ensuring high reproducibility and scientific integrity.

Physicochemical Properties & Analyte Profiling

4-tert-butyl-N-(1-phenylethyl)benzamide is a synthetic chiral amide. The stereocenter is located on the 1-phenylethylamine moiety. The presence of the bulky tert-butyl group on the benzoyl ring significantly influences the steric bulk of the molecule, which plays a pivotal role in chiral recognition[2].

Table 1: Analyte Profiling

Parameter Description / Value
Compound Name 4-tert-butyl-N-(1-phenylethyl)benzamide
CAS Number 116368-42-4[2]
Chemical Formula C₁₉H₂₃NO
Molecular Weight 281.40 g/mol
Chiral Center Benzylic carbon of the 1-phenylethyl group

| Primary Interactions | Hydrogen bonding (amide),


 stacking (aromatic rings), Steric inclusion |

Mechanistic Principles of Enantioseparation

The separation of enantiomers on polysaccharide-based CSPs (such as amylose or cellulose tris(3,5-dimethylphenylcarbamate)) is governed by the Three-Point Interaction Model [3][4].

Causality of Chiral Recognition:

  • Hydrogen Bonding: The carbamate linkages on the CSP act as both hydrogen bond donors (N-H) and acceptors (C=O). These interact directly with the amide core of 4-tert-butyl-N-(1-phenylethyl)benzamide.

  • 
     Interactions:  The phenyl rings of the analyte engage in 
    
    
    
    stacking with the substituted phenyl groups of the CSP's carbamate side chains[4].
  • Steric Inclusion: The helical structure of the polysaccharide forms chiral cavities. The bulky tert-butyl group of the analyte forces a specific spatial orientation. One enantiomer will achieve a thermodynamically favored "tight fit" within the chiral groove, while the other experiences steric hindrance, resulting in differential retention times[3].

Causality of Mobile Phase Selection: A normal-phase eluent (Hexane/Isopropanol) is selected over reversed-phase. Hexane acts as a non-polar diluent that drives the analyte into the lipophilic chiral cavities. Isopropanol (IPA) acts as a polar modifier; its hydroxyl group competitively binds to the CSP's carbamate sites. By tuning the IPA concentration, we precisely modulate the analyte's residence time without disrupting the CSP's structural integrity[5][6].

Mechanism Analyte 4-tert-butyl-N-(1-phenylethyl)benzamide HB Hydrogen Bonding (Amide C=O / N-H) Analyte->HB Donor/Acceptor Pi π-π Interactions (Aromatic Rings) Analyte->Pi Electron Cloud Steric Steric Fit (tert-Butyl Group) Analyte->Steric Spatial Inclusion CSP Polysaccharide CSP (Carbamate Linkages) HB->CSP Pi->CSP Steric->CSP

Figure 1: Three-point chiral recognition mechanism on polysaccharide stationary phases.

Experimental Methodologies

Optimized HPLC Conditions

Table 2: Chromatographic Parameters

Parameter Specification Causality / Rationale
Column Chiralcel OD-H or Chiralpak AD-H (250 × 4.6 mm, 5 µm) Amylose/Cellulose backbones provide optimal chiral cavities for arylalkyl amides[3].
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v) Balances retention and elution; 10% IPA prevents excessive peak broadening[6].
Flow Rate 1.0 mL/min Ensures optimal mass transfer kinetics within the CSP pores.

| Temperature | 25 °C | Chiral adsorption is exothermic; lower temps increase


 but may widen peaks. 25°C is the optimal thermodynamic balance. |
| Detection  | UV at 254 nm | The benzamide chromophore provides strong UV absorbance at 254 nm. |
| Injection Vol.  | 10 µL | Prevents column overloading which can cause peak fronting and loss of resolution. |
Self-Validating Step-by-Step Protocol

This protocol is designed as a closed-loop, self-validating system. You must not proceed to the next step unless the internal checks are satisfied.

Step 1: Mobile Phase Preparation

  • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade 2-Propanol (IPA).

  • Mix thoroughly and filter through a 0.22 µm PTFE membrane.

  • Degas via ultrasonication for 15 minutes. Validation Check: Ensure solvents are fully miscible with no optical distortion.

Step 2: Sample Preparation

  • Weigh 1.0 mg of the racemic 4-tert-butyl-N-(1-phenylethyl)benzamide standard.

  • Dissolve in 1.0 mL of the exact mobile phase (Hexane/IPA 90:10). Validation Check: Dissolving the sample in the mobile phase eliminates refractive index (RI) shocks and peak distortion at the solvent front.

Step 3: Column Equilibration

  • Purge the HPLC system with the mobile phase.

  • Install the chiral column and flow at 0.5 mL/min for 10 minutes, then ramp to 1.0 mL/min. Validation Check: Monitor baseline at 254 nm. The baseline drift must be < 1 mAU/hr, and backpressure must be stable (typically 40-60 bar).

Step 4: System Suitability Test (SST)

  • Inject 10 µL of the racemic standard.

  • Record the chromatogram for 20 minutes. Validation Check: Calculate Resolution (

    
    ). If 
    
    
    
    , the system is validated for sample analysis.

Workflow Step1 1. Mobile Phase Preparation Hexane:IPA (90:10 v/v) Check1 Check: Baseline Noise < 0.05 mAU? Step1->Check1 Step2 2. Column Equilibration Flow: 1.0 mL/min, Temp: 25°C Check1->Step2 Yes Fail Troubleshoot & Optimize (Adjust %IPA or Temp) Check1->Fail No Check2 Check: Backpressure Stable (40-60 bar)? Step2->Check2 Step3 3. System Suitability Test (SST) Inject Racemate (10 µL) Check2->Step3 Yes Check2->Fail No Check3 Check: Resolution (Rs) ≥ 1.5? Step3->Check3 Success Proceed to Sample Analysis Check3->Success Yes Check3->Fail No

Figure 2: Self-validating experimental workflow for chiral HPLC method execution.

Data Analysis & System Suitability

To ensure the scientific integrity of the separation, quantitative chromatographic metrics must be calculated.

Table 3: System Suitability Acceptance Criteria

Metric Formula Acceptance Criteria Implication of Failure

| Retention Factor (


)  | 

|

|

indicates insufficient interaction with the CSP. | | Selectivity (

)
|

|

| Indicates poor chiral recognition by the stationary phase. | | Resolution (

)
|

|

(Baseline) | Overlapping peaks; inaccurate enantiomeric excess (ee%) integration. | | Tailing Factor (

)
|

|

| Secondary interactions (e.g., free silanols) are distorting the peak. |

(Note:


 = retention time, 

= void time,

= peak width at base,

= peak width at 5% height,

= front half width at 5% height).

Troubleshooting & Optimization

If the self-validating workflow redirects to "Troubleshoot & Optimize", apply the following causality-driven adjustments:

  • Issue:

    
     (Poor Resolution) but 
    
    
    
    • Causality: The column is recognizing the enantiomers, but the peaks are too broad (poor efficiency).

    • Action: Decrease the injection volume to 5 µL. Check for extra-column band broadening (e.g., ensure tubing lengths are minimized).

  • Issue:

    
     (Poor Selectivity) 
    
    • Causality: The analyte is eluting too quickly, preventing sufficient thermodynamic interaction with the chiral cavities.

    • Action: Decrease the polar modifier (IPA) from 10% to 5%. This forces the analyte to spend more time interacting with the carbamate linkages[5]. Alternatively, lower the column temperature to 20 °C to favor the exothermic formation of the transient diastereomeric complex.

  • Issue: Severe Peak Tailing (

    
    ) 
    
    • Causality: Non-specific secondary interactions between the analyte's amide nitrogen and unendcapped residual silanols on the silica support[3].

    • Action: Add 0.1% Diethylamine (DEA) to the mobile phase. DEA acts as a competitive base, masking the acidic silanols and sharpening the peaks[5].

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Possibilities and limitations of computer assisted chiral HPLC method development for ozanimod on polysaccharide based chiral stationary phases. Scientific Reports (Nature / PMC). [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. National Institutes of Health (PMC). [Link]

Sources

Application Note & Protocol: Crystallization Techniques for Polymorphs of 4-tert-butyl-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Polymorphism in Drug Development

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a phenomenon of paramount importance in the pharmaceutical industry.[1][2][3] Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, bioavailability, stability, and manufacturability.[2][3] Consequently, the identification, selective crystallization, and characterization of all accessible polymorphic forms are critical steps in drug development to ensure product quality, therapeutic efficacy, and to secure intellectual property.[1][4] This application note provides a comprehensive guide to crystallization techniques for obtaining and characterizing polymorphs of the chiral molecule 4-tert-butyl-N-(1-phenylethyl)benzamide, a compound of interest in medicinal chemistry.

The principles and protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for a systematic polymorph screen. While specific to 4-tert-butyl-N-(1-phenylethyl)benzamide, the methodologies can be adapted for other small molecule APIs.

Understanding the Structural Landscape: The Basis of Polymorphism

The polymorphism in benzamide derivatives is often governed by a delicate interplay of intermolecular interactions, such as hydrogen bonding and π–π stacking, as well as intramolecular conformational flexibility.[5] For instance, in the related compound N-[(1S)-1-phenylethyl]benzamide, conformational differences, specifically the rotation of a phenyl ring, are the primary drivers for the existence of three distinct polymorphs.[6] It is plausible that 4-tert-butyl-N-(1-phenylethyl)benzamide exhibits similar polymorphic behavior, influenced by the steric hindrance of the tert-butyl group.

A thorough polymorph screen aims to explore a wide range of crystallization conditions to access different kinetic and thermodynamic solid forms.[1] This involves varying solvents, supersaturation levels, temperatures, and cooling rates.

General Materials and Equipment

Materials:

  • 4-tert-butyl-N-(1-phenylethyl)benzamide (racemic or enantiopure)

  • A diverse library of solvents (e.g., acetonitrile, ethanol, methanol, toluene, water, hexane, dichloromethane) of appropriate purity.

  • Filter paper or syringe filters (0.22 µm)

Equipment:

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Heating plate

  • Crystallization dishes

  • Microscope (polarized light microscopy is advantageous)

  • Spatula and weighing balance

  • Instrumentation for polymorph characterization:

    • Powder X-ray Diffractometer (PXRD)

    • Differential Scanning Calorimeter (DSC)

    • Thermogravimetric Analyzer (TGA)

    • Raman or Infrared Spectrometer

Polymorph Screening Workflow

A systematic approach to polymorph screening is essential for comprehensive results. The following workflow provides a structured methodology.

Polymorph_Screening_Workflow cluster_prep Preparation cluster_cryst Crystallization Experiments cluster_analysis Analysis & Characterization cluster_data Data Interpretation prep Material Preparation & Solubility Assessment slow_evap Slow Evaporation prep->slow_evap cooling_cryst Cooling Crystallization prep->cooling_cryst antisolvent Anti-solvent Addition prep->antisolvent slurry Slurry Conversion prep->slurry microscopy Microscopy slow_evap->microscopy cooling_cryst->microscopy antisolvent->microscopy slurry->microscopy pxrd PXRD microscopy->pxrd dsc DSC/TGA microscopy->dsc spectroscopy Raman/IR microscopy->spectroscopy data_analysis Polymorph Identification & Relationship Analysis pxrd->data_analysis dsc->data_analysis spectroscopy->data_analysis

Caption: A generalized workflow for polymorph screening, from initial material preparation to final data analysis and polymorph identification.

Crystallization Protocols

The following are detailed protocols for inducing crystallization of 4-tert-butyl-N-(1-phenylethyl)benzamide. These methods are based on established techniques for polymorph screening and are adapted from studies on analogous benzamide structures.[6]

Protocol 1: Slow Solvent Evaporation

This technique is effective for obtaining thermodynamically stable forms and high-quality single crystals suitable for X-ray diffraction.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a nearly saturated solution of 4-tert-butyl-N-(1-phenylethyl)benzamide in a chosen solvent (e.g., acetonitrile) at room temperature. Ensure the compound is fully dissolved.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that is not airtight, or with parafilm perforated with a few small holes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., 25°C).

  • Monitoring: Observe the vial periodically for crystal growth. The process can take from several hours to several weeks.

  • Harvesting: Once a sufficient quantity of crystals has formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

  • Drying: Gently dry the crystals on a filter paper at ambient conditions.

  • Characterization: Analyze the obtained crystals using the characterization techniques outlined below.

Rationale: Slow evaporation maintains a low level of supersaturation over an extended period, which favors the growth of well-ordered crystals of the most stable polymorph under the given conditions. The choice of solvent is critical; for a related benzamide, acetonitrile yielded a specific polymorph (Form I).[6]

Protocol 2: Cooling Crystallization

This method involves dissolving the compound in a solvent at an elevated temperature and then allowing it to crystallize by controlled or rapid cooling. This can often yield metastable polymorphs.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a saturated solution of 4-tert-butyl-N-(1-phenylethyl)benzamide in a suitable solvent (e.g., a mixture of ethanol and water) at an elevated temperature (e.g., 60°C).

  • Filtration: While hot, filter the solution through a pre-warmed 0.22 µm syringe filter into a clean, pre-warmed vial.

  • Cooling:

    • Slow Cooling: Place the vial in a dewar or an insulated container to allow for gradual cooling to room temperature.

    • Rapid Cooling (Crash Cooling): Place the vial directly into an ice bath or refrigerator.

  • Incubation: Allow the solution to stand at the final temperature until crystallization is complete.

  • Harvesting and Drying: Isolate the crystals as described in Protocol 1.

  • Characterization: Analyze the resulting solid form.

Rationale: The rate of cooling significantly impacts nucleation and crystal growth kinetics. Rapid cooling can trap molecules in a less stable, kinetically favored polymorphic form. The use of solvent mixtures, such as ethanol-water, has been shown to produce different polymorphs (concomitant Forms II and III) for a similar compound.[6]

Protocol 3: Anti-Solvent Addition

This technique involves adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound, thereby inducing precipitation.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 4-tert-butyl-N-(1-phenylethyl)benzamide in a good solvent (e.g., toluene) to create a clear solution.

  • Anti-Solvent Addition: Slowly add a pre-determined volume of an anti-solvent (e.g., hexane) to the solution while stirring.

  • Observation: Continue adding the anti-solvent until turbidity is observed, indicating the onset of nucleation.

  • Incubation: Allow the mixture to stir for a period to allow for crystal growth or equilibration.

  • Harvesting and Drying: Isolate the precipitate by filtration and dry appropriately.

  • Characterization: Characterize the solid material obtained.

Rationale: Anti-solvent addition rapidly generates high supersaturation, which can lead to the formation of metastable polymorphs or amorphous material. The rate of addition and the degree of agitation can influence the resulting solid form.

Characterization of Polymorphs

A suite of analytical techniques should be employed to unambiguously identify and characterize the different solid forms obtained.[2][7]

Characterization_Techniques cluster_primary Primary Identification cluster_thermal Thermal Properties cluster_spectroscopic Molecular Structure Polymorphs Crystalline Solids PXRD PXRD (Unique Fingerprint) Polymorphs->PXRD DSC DSC (Melting Point, Enthalpy) Polymorphs->DSC TGA TGA (Solvates/Hydrates) Polymorphs->TGA Raman Raman/IR (Vibrational Modes) Polymorphs->Raman

Caption: Key analytical techniques for the characterization and differentiation of polymorphic forms.

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystalline forms. Each polymorph will produce a unique diffraction pattern, which serves as its "fingerprint".[2]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of each polymorph. Different polymorphs will generally have different melting points and enthalpies. It can also reveal solid-solid phase transitions.[3]

  • Thermogravimetric Analysis (TGA): TGA is useful for identifying solvates or hydrates by measuring weight loss upon heating.

  • Microscopy: Polarized light microscopy can be used to observe the morphology (crystal habit) of the different forms.

  • Vibrational Spectroscopy (Raman or IR): These techniques are sensitive to the molecular environment and can differentiate polymorphs based on shifts in vibrational frequencies.

Data Summary and Interpretation

The data gathered from the polymorph screen should be systematically tabulated to facilitate comparison and interpretation.

Table 1: Summary of Crystallization Experiments and Results for 4-tert-butyl-N-(1-phenylethyl)benzamide

Experiment ID Crystallization Method Solvent(s) Conditions Observed Morphology PXRD Pattern DSC Melting Point (°C)
EXP-01 Slow EvaporationAcetonitrile25°CColorless prismsPattern ATBD
EXP-02 Slow CoolingEthanol/Water (9:1)60°C to 25°CFine needlesPattern BTBD
EXP-03 Crash CoolingEthanol/Water (9:1)60°C to 0°CSmall needlesPattern BTBD
EXP-04 Anti-solvent AdditionToluene/Hexane25°C, rapid additionAmorphous or microcrystallinePattern C (if crystalline)TBD
EXP-05 Slurry ConversionAcetonitrile25°C, 72h stirringTBDTBDTBD

TBD: To Be Determined

By analyzing the data in such a table, one can establish the relationships between the different polymorphs (e.g., monotropic or enantiotropic) and identify the conditions that favor the formation of each specific form.[8]

Conclusion

The successful development of a drug product containing 4-tert-butyl-N-(1-phenylethyl)benzamide relies on a thorough understanding and control of its solid-state properties. The crystallization techniques and analytical protocols detailed in this application note provide a robust framework for a comprehensive polymorph screen. By systematically varying crystallization conditions and employing a suite of characterization methods, researchers can identify and selectively produce the desired polymorphic form, ensuring consistent quality and performance of the API. This foundational knowledge is crucial for mitigating risks associated with polymorphism that can arise during late-stage development and manufacturing.[4][7]

References

  • One molecule, three crystal structures: conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide - PMC. National Center for Biotechnology Information.[Link]

  • High-throughput polymorph screening of active pharmaceutical ingredients. Unchained Labs.[Link]

  • Polymorph screening in pharmaceutical development. European Pharmaceutical Review.[Link]

  • Solid Form Screening of Active Pharmaceutical Ingredients. Lonza.[Link]

  • SOLID FORM SCREENING AND SELECTION. Triclinic Labs.[Link]

  • Early Solid Form Screening To Guide Drug Substance Through Drug Product Development. Lonza.[Link]

  • Control of helix sense by composition of chiral-achiral copolymers of N-propargylbenzamides. PubMed.[Link]

  • The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. MDPI.[Link]

  • Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses? RSC Publishing.[Link]

  • Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal. PubMed.[Link]

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. National Center for Biotechnology Information.[Link]

  • 4-tert-butyl-n-(1-phenylethyl)benzamide. PubChem.[Link]

  • Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal | Request PDF. ResearchGate.[Link]

  • Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. ResearchGate.[Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. METTLER TOLEDO.[Link]

  • [Chiral separation of benzamide antipsychotics and determination of their enantiomers by high performance liquid chromatography]. PubMed.[Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis Online Publishing.[Link]

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The Emerging Potential of 4-tert-butyl-N-(1-phenylethyl)benzamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This versatile scaffold is present in numerous approved drugs, demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The chemical stability of the amide bond, compared to an ester linkage, was an early recognized advantage, leading to the development of procainamide, a more durable antiarrhythmic agent than its predecessor, procaine.[1] This guide focuses on a specific, yet under-explored derivative, 4-tert-butyl-N-(1-phenylethyl)benzamide, providing a comprehensive overview of its synthetic route and potential applications in medicinal chemistry, extrapolated from the rich pharmacology of its structural analogs.

Molecular Profile of 4-tert-butyl-N-(1-phenylethyl)benzamide

4-tert-butyl-N-(1-phenylethyl)benzamide is a synthetic compound characterized by a central benzamide core with a bulky tert-butyl group on the benzoyl ring and a chiral 1-phenylethyl group attached to the amide nitrogen.

PropertyValueSource
Molecular Formula C19H23NO[4]
Molecular Weight 281.40 g/mol [4]
Appearance Predicted to be a solid at room temperature
Solubility Expected to be soluble in organic solvents and poorly soluble in water
Chirality Contains a stereocenter at the alpha-carbon of the phenylethyl moiety

Synthetic Protocol: A Reliable Route to 4-tert-butyl-N-(1-phenylethyl)benzamide

The synthesis of 4-tert-butyl-N-(1-phenylethyl)benzamide can be efficiently achieved through the acylation of 1-phenylethylamine with 4-tert-butylbenzoyl chloride. This well-established amide bond formation is a staple in organic synthesis.

Part 1: Synthesis of 4-tert-butylbenzoyl chloride

The acyl chloride can be readily prepared from the corresponding carboxylic acid using a standard chlorinating agent like thionyl chloride.[5]

Materials:

  • 4-tert-butylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

Procedure:

  • To a stirred slurry of 4-tert-butylbenzoic acid in anhydrous toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 111°C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to yield crude 4-tert-butylbenzoyl chloride, which can be purified by distillation.[5]

Part 2: Amide Coupling to Yield 4-tert-butyl-N-(1-phenylethyl)benzamide

Materials:

  • 4-tert-butylbenzoyl chloride

  • (S)-(-)-1-phenylethylamine (or the racemic mixture)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or other suitable base

Procedure:

  • Dissolve (S)-(-)-1-phenylethylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 4-tert-butylbenzoyl chloride (1.1 equivalents) in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 4-tert-butyl-N-(1-phenylethyl)benzamide.

G cluster_synthesis Synthesis of 4-tert-butyl-N-(1-phenylethyl)benzamide cluster_part1 Part 1: Acyl Chloride Formation cluster_part2 Part 2: Amide Coupling 4-tert-butylbenzoic_acid 4-tert-butylbenzoic acid 4-tert-butylbenzoyl_chloride 4-tert-butylbenzoyl chloride 4-tert-butylbenzoic_acid->4-tert-butylbenzoyl_chloride DMF (cat.), Toluene, Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->4-tert-butylbenzoyl_chloride Target_Molecule 4-tert-butyl-N-(1-phenylethyl)benzamide 4-tert-butylbenzoyl_chloride->Target_Molecule DCM, 0°C to RT 1-phenylethylamine (S)-(-)-1-phenylethylamine 1-phenylethylamine->Target_Molecule Et3N Triethylamine (Et₃N) Et3N->Target_Molecule

Caption: Synthetic scheme for 4-tert-butyl-N-(1-phenylethyl)benzamide.

Application Notes: Exploring the Medicinal Chemistry Potential

While direct biological data for 4-tert-butyl-N-(1-phenylethyl)benzamide is not yet prevalent in the literature, its structural motifs suggest several promising avenues for investigation in medicinal chemistry.

Potential as a Glucokinase Activator for Type 2 Diabetes

Recent research has identified novel phenylethyl benzamide derivatives as potent glucokinase (GK) activators.[6] Glucokinase plays a crucial role in glucose homeostasis, and its activation is a validated therapeutic strategy for type 2 diabetes. A lead compound from this class, YH-GKA, demonstrated an EC₅₀ of 70 nM and significant glucose-lowering effects in animal models.[6] The N-(1-phenylethyl) moiety in our target compound is a close analog to the phenylethyl group in these active molecules. The 4-tert-butyl group could serve to modulate pharmacokinetic properties such as solubility, metabolic stability, and protein binding.

G cluster_pathway Hypothesized Glucokinase Activation Pathway Compound 4-tert-butyl-N- (1-phenylethyl)benzamide GK Glucokinase (GK) in Pancreatic β-cells Compound->GK Activates Glucose_Metabolism Increased Glucose Metabolism GK->Glucose_Metabolism ATP_ADP_Ratio Increased ATP:ADP Ratio Glucose_Metabolism->ATP_ADP_Ratio K_ATP_Channel Closure of K-ATP Channels ATP_ADP_Ratio->K_ATP_Channel Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion

Caption: Hypothesized mechanism of action as a glucokinase activator.

Potential as an Anti-inflammatory Agent

A study on tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives revealed their potential as anti-inflammatory agents.[7] Although structurally different, this highlights the potential of the tert-butyl benzamide scaffold in modulating inflammatory pathways. The anti-inflammatory activity of these compounds was comparable to the standard drug indomethacin in a carrageenan-induced rat paw edema model.[7] Further investigation into the ability of 4-tert-butyl-N-(1-phenylethyl)benzamide to inhibit key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2) is warranted.

Antimicrobial and Antiparasitic Potential

Benzamide derivatives have been reported to possess a wide range of antimicrobial activities.[2] Furthermore, N-phenylbenzamide derivatives have been investigated as agents targeting kinetoplastid parasites, which are responsible for diseases like leishmaniasis and Chagas disease.[8] The mechanism of action for some of these compounds involves binding to the minor groove of the parasite's kinetoplast DNA (kDNA).[8] The lipophilic nature of the 4-tert-butyl group in our target molecule could potentially enhance cell membrane permeability, a desirable trait for antiparasitic drugs.

A structure-activity relationship (SAR) study on benzamides as inhibitors of Mycobacterium tuberculosis QcrB identified potent analogs with an N-phenylethyl moiety.[5] This study underscores the importance of the secondary amide for activity. The substitutions on the benzoyl ring were found to significantly impact both potency and cytotoxicity. The 4-tert-butyl group represents a substitution pattern that could be explored within this context.

Experimental Protocols for Biological Evaluation

To explore the hypothesized biological activities of 4-tert-butyl-N-(1-phenylethyl)benzamide, the following experimental protocols are recommended.

In Vitro Glucokinase Activation Assay

This assay measures the ability of the compound to enhance the enzymatic activity of glucokinase.

Materials:

  • Recombinant human glucokinase

  • Glucose

  • ATP

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • 96-well microplates

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing buffer, glucose, ATP, NADP+, and G6PDH.

  • Add varying concentrations of 4-tert-butyl-N-(1-phenylethyl)benzamide to the wells of a 96-well plate.

  • Initiate the reaction by adding recombinant glucokinase.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • Calculate the fold increase in glucokinase activity at each compound concentration relative to a DMSO control.

  • Determine the EC₅₀ value by plotting the fold activation against the compound concentration.

In Vitro Anti-inflammatory Assay (COX-1/COX-2 Inhibition)

This assay determines the inhibitory effect of the compound on cyclooxygenase enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid

  • Ampleximide Red reagent

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with varying concentrations of 4-tert-butyl-N-(1-phenylethyl)benzamide or a control inhibitor (e.g., celecoxib, SC-560) for 10 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Add Ampleximide Red reagent and incubate for 5 minutes.

  • Measure the fluorescence intensity (excitation/emission ~571/585 nm).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial dilutions of 4-tert-butyl-N-(1-phenylethyl)benzamide in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

4-tert-butyl-N-(1-phenylethyl)benzamide represents a molecule of significant interest within the vast landscape of benzamide-based medicinal chemistry. While direct biological data remains to be established, its structural features, when compared with well-studied analogs, point towards promising potential as a glucokinase activator, an anti-inflammatory agent, or an antimicrobial compound. The detailed synthetic protocol provided herein offers a clear path to obtaining this compound for further investigation. The proposed biological evaluation assays will be instrumental in elucidating its pharmacological profile and determining its potential as a lead compound for the development of novel therapeutics. Future research should focus on the stereoselective synthesis and evaluation of the individual enantiomers, as biological activity is often stereospecific. Furthermore, exploration of structure-activity relationships by modifying the substitution patterns on both aromatic rings will be crucial for optimizing potency and selectivity.

References

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (2025). Retrieved from [Link]

  • Park, K., Lee, B. M., Kim, Y. H., Han, T., Yi, W., Lee, D. H., Choi, H. H., Chong, W., & Lee, C. H. (2013). Discovery of a novel phenylethyl benzamide glucokinase activator for the treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry Letters, 23(2), 537–542. [Link]

  • Aftab, K., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428.
  • Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - Semantic Scholar. (2023). Retrieved from [Link]

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed. (2014). Retrieved from [Link]

  • 4-tert-butyl-n-(1-phenylethyl)benzamide. PubChem. Retrieved from [Link]

  • (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide - MDPI. (2023). Retrieved from [Link]

  • N-(1-Phenylethyl)benzamide | C15H15NO | CID 264840 - PubChem. Retrieved from [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (2020). Retrieved from [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Publishing. Retrieved from [Link]

  • Supporting Information For: S1 - DOI. Retrieved from [Link]

  • (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - ResearchGate. (2017). Retrieved from [Link]

  • 4-tert-Butylbenzoyl chloride | C11H13ClO | CID 74372 - PubChem. Retrieved from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 4-tert-Butyl-N-(1-phenylethyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we understand that synthesizing sterically hindered amides like 4-tert-butyl-N-(1-phenylethyl)benzamide can present unique challenges, ranging from sluggish kinetics to difficult purifications. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to help researchers and drug development professionals maximize reaction yield and purity.

Mechanistic Workflow & Competing Pathways

Before troubleshooting, it is critical to understand the reaction dynamics. The synthesis typically relies on the nucleophilic acyl substitution of 4-tert-butylbenzoyl chloride by 1-phenylethanamine. However, the steric bulk of both the tert-butyl group and the


-methyl group on the amine creates a high-energy transition state, making the reaction susceptible to competing side reactions like hydrolysis.

MechanisticPathways SM 4-tert-Butylbenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate (Sterically Hindered) SM->Intermediate Nucleophilic Attack Byproduct 4-tert-Butylbenzoic Acid (Hydrolysis Byproduct) SM->Byproduct Competing Hydrolysis (Fast at RT) Amine 1-Phenylethanamine (Nucleophile) Amine->Intermediate Base-catalyzed Water H2O (Trace Moisture) Water->Byproduct Product 4-tert-butyl-N-(1-phenylethyl)benzamide (Target Amide) Intermediate->Product Chloride Elimination

Fig 1. Mechanistic pathways and competing hydrolysis in acyl chloride amidation.

Troubleshooting & FAQs

Q1: My reaction stalls at 50-60% conversion when using anhydrous DCM and triethylamine (TEA). How can I drive it to completion? Analysis & Causality: The stalling is rarely a thermodynamic issue; it is kinetic. The bulky tert-butyl group on the electrophile and the


-methyl group on the benzylic amine create steric repulsion during the formation of the tetrahedral intermediate. Furthermore, in anhydrous conditions, the precipitation of triethylamine hydrochloride (TEA·HCl) can physically coat the unreacted amine, removing it from the catalytic cycle.
Solution:  Transition to a biphasic Schotten-Baumann  system (DCM and aqueous NaOH). The aqueous layer acts as a continuous, high-capacity sink for HCl. This prevents the protonation of 1-phenylethanamine, ensuring 100% of your substrate remains in its active, nucleophilic free-base form .

Q2: I am observing significant formation of 4-tert-butylbenzoic acid. What is causing this byproduct? Analysis & Causality: This is the result of competitive hydrolysis. Acid chlorides are highly electrophilic and will react with trace moisture. Because the amine addition is kinetically slow due to steric hindrance, water can easily outcompete the amine for the electrophile if the reaction is not carefully controlled. Solution: If using the Schotten-Baumann method, temperature control is paramount. Keep the reaction strictly at 0 °C during the addition phase to suppress the hydrolysis activation energy, allowing the highly nucleophilic amine to dominate the reaction pathway .

Q3: I want to avoid acid chlorides entirely and start from 4-tert-butylbenzoic acid. Which coupling reagent should I use? Analysis & Causality: Traditional carbodiimides like DCC or EDC often fail with hindered substrates, leading to the accumulation of unreactive N-acylurea byproducts. Solution: Utilize uronium-based coupling reagents, specifically HATU , in combination with DIPEA. HATU generates a highly reactive 7-azabenzotriazole active ester. The adjacent nitrogen in the triazole ring provides intramolecular hydrogen bonding that stabilizes the incoming amine, significantly accelerating the coupling rate and improving yields to >90% .

Q4: My product is "oiling out" instead of crystallizing during purification. How do I obtain a solid powder? Analysis & Causality: The highly lipophilic tert-butyl group disrupts the crystal lattice formation in standard non-polar/polar mixed solvent systems (e.g., Hexanes/Ethyl Acetate), causing the product to supercool into a viscous oil. Solution: Perform a recrystallization using cold ethanol. Dissolve the crude oil in a minimum volume of warm ethanol, allow it to cool slowly to room temperature to initiate nucleation, and then transfer to an ice bath. The uniform hydrogen-bonding network of ethanol facilitates the precipitation of the benzamide as a colorless to slightly yellow crystalline solid .

Quantitative Data: Reagent Optimization Matrix

To facilitate rapid decision-making, the following table summarizes the expected outcomes based on your chosen synthetic strategy .

Synthesis StrategyReagents / ConditionsExpected YieldReaction TimePrimary Risk / Byproduct
Biphasic (Schotten-Baumann) Acid Chloride, Aq. NaOH, DCM, 0 °C85 - 95%2 - 4 hoursHydrolysis to Carboxylic Acid
Uronium Activation Carboxylic Acid, HATU, DIPEA, DMF90 - 98%4 - 6 hoursHigh reagent cost; Epimerization risk
Anhydrous Amidation Acid Chloride, TEA, DCM, RT50 - 70%12 hoursIncomplete conversion (TEA·HCl trapping)
Carbodiimide Coupling Carboxylic Acid, EDC, HOBt, DCM40 - 60%18 - 24 hoursFormation of N-acylurea

Self-Validating Experimental Protocols

Protocol A: Optimized Schotten-Baumann Synthesis (Recommended)

This protocol utilizes a biphasic system to maximize atom economy and prevent amine protonation.

Workflow Step1 1. Dissolve 1-phenylethanamine in DCM & Aq. NaOH Step2 2. Chill to 0 °C (Ice Bath) Step1->Step2 Step3 3. Dropwise addition of 4-tert-butylbenzoyl chloride Step2->Step3 Step4 4. Vigorous stirring (0 °C to RT, 2h) Step3->Step4 Step5 5. Phase Separation & Organic Wash (1M HCl) Step4->Step5 Step6 6. Recrystallization (Cold Ethanol) Step5->Step6

Fig 2. Step-by-step experimental workflow for the biphasic Schotten-Baumann amidation.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylethanamine (1.05 eq) in Dichloromethane (DCM) (0.2 M concentration).

  • Base Addition: Add an equal volume of 10% aqueous NaOH solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the biphasic mixture to equilibrate to 0 °C for 15 minutes. Validation Check: The mixture should be distinctly biphasic with no precipitation.

  • Electrophile Addition: Dilute 4-tert-butylbenzoyl chloride (1.0 eq) in a small volume of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 30 minutes. Causality: Dropwise addition at 0 °C prevents localized exothermic spikes that drive the competing hydrolysis reaction.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2 to 4 hours. Validation Check: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the acid chloride (visualized by UV).

  • Workup: Transfer to a separatory funnel. Extract the organic layer. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from cold ethanol to yield 4-tert-butyl-N-(1-phenylethyl)benzamide as a crystalline solid.

Protocol B: Anhydrous HATU-Mediated Coupling

Use this protocol when starting from 4-tert-butylbenzoic acid to avoid the harshness of acid chlorides.

Step-by-Step Methodology:

  • Activation: Dissolve 4-tert-butylbenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir at room temperature for 15 minutes to form the active ester. Validation Check: The solution will turn a distinct yellow color, confirming the formation of the active uronium species.

  • Amine Addition: Add 1-phenylethanamine (1.1 eq) dropwise. Stir at room temperature for 4-6 hours.

  • Workup: Quench the reaction with water and extract with Ethyl Acetate. Wash the organic layer extensively with 5% LiCl solution (to remove DMF), followed by 1M HCl and brine.

  • Isolation: Dry over Na2SO4, concentrate, and purify via recrystallization from cold ethanol.

References

  • Title: N-(1-phenylethyl)benzamide - Introduction and Production Method Source: ChemBK URL: [Link]

  • Title: Optimize Amide Bond Formation for Increased Yield Efficiency Source: Patsnap Eureka URL: [Link]

  • Title: Amide bond formation strategies: latest advances on a dateless transformation Source: AIR Unimi URL: [Link]

  • Title: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review Source: MDPI URL: [Link]

Technical Support Center: Troubleshooting 4-tert-butyl-N-(1-phenylethyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amidation workflows. The synthesis of 4-tert-butyl-N-(1-phenylethyl)benzamide is a fundamental carbon-nitrogen bond-forming reaction, typically executed via an acyl chloride intermediate or through carbodiimide-mediated coupling.

While conceptually straightforward, researchers frequently encounter yield-limiting side reactions—such as acylium hydrolysis or irreversible N-acylurea rearrangements. This guide provides a self-validating framework to diagnose, understand, and eliminate these specific experimental bottlenecks.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: When using 4-tert-butylbenzoyl chloride, my major isolated component is 4-tert-butylbenzoic acid. How is this hydrolysis occurring despite using dry solvents?

Diagnosis: Moisture-driven competitive nucleophilic acyl substitution. Causality & Solution: Acyl chlorides are highly electrophilic. Even trace amounts of water in your amine, solvent, or atmospheric humidity will outcompete the benzylic amine (1-phenylethanamine) for the acylium ion, leading to rapid hydrolysis back to the unreactive 4-tert-butylbenzoic acid[1]. To prevent this, you must rigorously dry your amine over 3Å molecular sieves and use anhydrous solvents. Furthermore, always add the acyl chloride dropwise to a pre-cooled (0 °C) solution of the amine and base. Lowering the temperature suppresses the activation energy required for the highly mobile water molecules to attack, favoring the more nucleophilic amine[1].

Q2: I am synthesizing the amide using 4-tert-butylbenzoic acid, EDC, and 1-phenylethanamine. LC-MS shows a massive peak with the exact mass of the activated intermediate, but it does not react further. What is this dead-end product?

Diagnosis: Formation of an unreactive N-acylurea byproduct. Causality & Solution: Carbodiimides like EDC react with the carboxylic acid to form an O-acylisourea intermediate. While highly reactive, this intermediate is thermodynamically unstable and prone to a spontaneous O→N acyl migration, forming a stable, completely unreactive N-acylurea[2]. This rearrangement is accelerated by higher temperatures or if the aminolysis step is slow[3]. To suppress this, you must add an auxiliary nucleophile like HOBt (1-Hydroxybenzotriazole). HOBt rapidly attacks the O-acylisourea before it can rearrange, forming an OBt-active ester. This active ester is immune to rearrangement but remains highly reactive toward 1-phenylethanamine[2].

Q3: My yield is stuck at 60% when using standard EDC/HOBt coupling. How can I push this to completion?

Diagnosis: Incomplete activation or active ester degradation. Causality & Solution: If the active ester formation is slow, the intermediate may degrade over time before the amine can fully react. Switching to a more reactive coupling agent like HATU can significantly accelerate the reaction[4]. HATU forms an HOAt-active ester, which is vastly more reactive than HOBt due to the neighboring group participation of the pyridine nitrogen. Ensure you allow the acid, HATU, and base to pre-activate for 15–30 minutes before adding the amine to maximize the concentration of the active ester[4].

Part 2: Mechanistic Pathways & Diagnostic Workflows

The following diagrams illustrate the chemical causality behind coupling failures and the logical workflow for troubleshooting them.

G A 4-tert-butylbenzoic acid + Carbodiimide (EDC) B O-acylisourea Intermediate (Highly Reactive) A->B Activation C 1-phenylethanamine B->C Direct Aminolysis (Slow) E O → N Acyl Migration (Side Reaction) B->E No Additive / High Temp G HOBt / HOAt Additive B->G Fast Trapping D 4-tert-butyl-N-(1-phenylethyl)benzamide (Target Product) C->D F N-acylurea (Unreactive Byproduct) E->F H OBt Active Ester (Stable Reactive Intermediate) G->H H->C Efficient Aminolysis

Reaction pathway showing O-acylisourea formation vs N-acylurea rearrangement.

G Start Issue: Low Yield of Target Amide Step1 Analyze Crude Reaction by LC-MS Start->Step1 Path1 Major Peak: Carboxylic Acid Step1->Path1 Path2 Major Peak: N-acylurea (+ Mass of EDC) Step1->Path2 Path3 Major Peak: Unreacted Amine Step1->Path3 Fix1 Diagnosis: Hydrolysis Fix: Dry solvents, check acyl chloride integrity Path1->Fix1 Fix2 Diagnosis: O->N Migration Fix: Add HOBt/HOAt, lower temp to 0°C Path2->Fix2 Fix3 Diagnosis: Poor Activation Fix: Switch to HATU, pre-activate acid Path3->Fix3

Diagnostic decision tree for troubleshooting low amidation yields.

Part 3: Quantitative Data & Reagent Comparison

The choice of activation strategy dictates the impurity profile. Use the table below to select the optimal conditions based on your tolerance for specific side products.

Coupling MethodTypical YieldPrimary Side ProductCausality of Side ProductRemediation Strategy
Acyl Chloride + Base 85–95%4-tert-butylbenzoic acidMoisture-driven hydrolysis of the highly reactive acylium ion.Rigorous drying of solvents; 0 °C dropwise addition.
EDC (No Additive) 40–60%N-acylureaSpontaneous O→N acyl migration of the O-acylisourea intermediate.Add HOBt/HOAt to rapidly trap the active ester.
EDC + HOBt 80–90%Unreacted starting materialsSlow aminolysis leading to gradual active ester degradation.Pre-activate the acid; ensure a 2.0 eq excess of base.
HATU + DIPEA >95%Tetramethyluronium byproductsExcess coupling agent reacting directly with the amine.Strict stoichiometric control (1.05 eq HATU max).

Part 4: Self-Validating Experimental Protocols

Protocol A: Synthesis via Acyl Chloride (Anhydrous Schotten-Baumann)

Use this method when scalability and cost-efficiency are prioritized over mild conditions.

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon).

  • Amine Solution: Dissolve 1-phenylethanamine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C.

  • Activation & Addition: Dissolve 4-tert-butylbenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Check: Spot the reaction on a TLC plate (Hexanes/EtOAc 7:3). Stain with Ninhydrin and heat. The absence of a purple spot indicates complete consumption of the primary amine.

  • Workup: Quench with 1M HCl (removes unreacted amine and DIPEA). Wash the organic layer sequentially with saturated NaHCO₃ (removes hydrolyzed acid) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Synthesis via Carbodiimide Coupling (EDC/HOBt)

Use this method when starting from 4-tert-butylbenzoic acid to avoid handling corrosive acyl chlorides.

  • Preparation: In a dry flask under N₂, dissolve 4-tert-butylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Pre-Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at 0 °C for 30 minutes. Mechanistic note: This pre-activation step ensures the complete conversion of the O-acylisourea to the stable OBt-ester before the amine is introduced, preventing N-acylurea formation.

  • Amine Addition: Add 1-phenylethanamine (1.1 eq) followed by DIPEA (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation Check: Analyze via LC-MS. You should observe the target product mass (

    
    ) and the complete absence of the N-acylurea mass (
    
    
    
    ).
  • Workup: Dilute the mixture with Ethyl Acetate (10x volume). Wash the organic layer vigorously with 5% aqueous LiCl (3x) to extract the DMF. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

References

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. 4

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. 2

  • Carbodiimides and Additives - Aapptec Peptides. 3

  • An In-depth Technical Guide to 4-tert-Butylbenzoyl Chloride - Benchchem. 1

Sources

Technical Support Center: Benzamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzamide Synthesis Technical Support Center. Amide bond formation is the most frequently executed reaction in medicinal chemistry, yet coupling benzoic acid derivatives with amines often presents unique challenges—ranging from the poor nucleophilicity of anilines to intractable workups.

This guide provides researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to optimize benzamide yields.

Diagnostic Workflow: Reagent Selection

Selecting the correct coupling reagent is the most critical variable in benzamide synthesis. Use the decision matrix below to match your substrate's electronic and steric profile to the optimal activation chemistry.

ReagentSelection Start Analyze Substrates (Benzoic Acid + Amine) Hindered Sterically Hindered or Electron-Deficient? Start->Hindered YesHindered Use HATU (High Reactivity OAt-ester) Hindered->YesHindered Yes NoHindered Standard Coupling? Hindered->NoHindered No ScaleUp Scale-up or Green Chemistry? NoHindered->ScaleUp UseT3P Use T3P (Water-soluble byproducts) ScaleUp->UseT3P Yes UseEDC Use EDC/HOBt (Standard, Cost-effective) ScaleUp->UseEDC No

Diagnostic workflow for selecting the optimal benzamide coupling reagent based on substrate.

Troubleshooting & FAQs

Q1: Why is my coupling failing when using an aniline (electron-deficient amine)?

Mechanistic Cause: Anilines are notoriously poor nucleophiles because their nitrogen lone pair is delocalized into the aromatic


-system. When using standard carbodiimides like EDC without potent additives, the activated carboxylic acid intermediate either hydrolyzes or undergoes rearrangement before the aniline can successfully attack[1].
Solution:  Switch to a highly reactive uronium salt like HATU, which forms an extremely reactive OAt-active ester[2]. Alternatively, if cost is a concern, use EDC with a catalytic amount of DMAP and HOBt. DMAP acts as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate that forces the reaction forward even with unreactive amines[1].
Q2: I am seeing a major impurity with the same mass as my activated intermediate + EDC. What is this?

Mechanistic Cause: You are observing the formation of an N-acylurea byproduct . When a benzoic acid reacts with EDC, it initially forms an O-acylisourea intermediate. If the amine nucleophile is slow to react, this unstable intermediate undergoes a rapid [1,3]-sigmatropic rearrangement to form a dead-end, inactive N-acylurea. Solution: Always add HOBt or HOAt to the reaction before the amine. These nucleophilic additives rapidly trap the O-acylisourea to form a stable, yet highly reactive OBt/OAt active ester, kinetically outcompeting the rearrangement pathway[2].

EDCMechanism Acid Benzoic Acid + EDC Oacyl O-Acylisourea Intermediate (Unstable) Acid->Oacyl Nacyl N-Acylurea Byproduct (Dead End Impurity) Oacyl->Nacyl No HOBt / Slow Amine HOBt Add HOBt Oacyl->HOBt Fast trapping OBtEster OBt Active Ester (Stable, highly reactive) HOBt->OBtEster Amide Benzamide Product OBtEster->Amide + Amine

Mechanistic pathway of EDC coupling illustrating the critical role of HOBt in preventing side reactions.

Q3: My TLC is messy, and I cannot remove DMF or DIPEA during workup. How can I optimize purification?

Mechanistic Cause: DMF has a high boiling point (153 °C) making it difficult to evaporate, while DIPEA often streaks on silica gel during chromatography. Solution:

  • To remove DMF: Perform 2-3 washes of the organic layer with a 5% aqueous LiCl solution. The lithium ions strongly coordinate with DMF, pulling it into the aqueous phase[3].

  • To remove DIPEA: Wash the organic phase with a mild acid, such as 0.1 M HCl or 10% citric acid, which protonates the amine base and extracts it into the aqueous layer[3].

  • Alternative Chemistry: Switch to T3P (Propylphosphonic anhydride) in ethyl acetate. T3P generates byproducts that are 100% water-soluble, eliminating the need for DMF entirely and allowing for a simple aqueous workup[4][5].

Quantitative Data: Reagent Optimization for Electron-Deficient Amines

When coupling functionalized benzoic acids with electron-deficient anilines, standard conditions often fail. The table below summarizes quantitative optimization data demonstrating how catalytic additives drastically improve yields[1].

Reagent SystemBase / SolventTime / TempYield (%)Mechanistic Observation
HATU (1.0 eq)DIPEA (5.0 eq) / DMF5 h / 23 °C38%Moderate yield; OAt-ester formation is insufficient for highly deactivated anilines.
EDC (1.0 eq) + DMAP (1.0 eq)DIPEA (5.0 eq) / MeCN42 h / 23 °C11%Sluggish reaction; O-acylisourea degrades before the amine can attack.
EDC (1.0 eq) + DMAP (1.0 eq) + HOBt (cat.)DIPEA (1.0 eq) / MeCN24 h / 23 °C>80% Optimal. HOBt traps the intermediate, and DMAP forms a highly reactive acyliminium ion.

Standardized Experimental Protocols

These protocols are designed as self-validating systems. The specific order of addition and the targeted workup washes ensure that unreacted starting materials and coupling byproducts are systematically eliminated.

Protocol A: Standard EDC/HOBt Coupling (Cost-Effective)

Best for standard primary and secondary amines.

  • Activation: Dissolve the benzoic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM or DMF under an inert atmosphere[6]. Cool to 0 °C and add EDC·HCl (1.2 equiv).

  • Validation Check 1: Stir for 15-30 minutes. Monitor by TLC or LC-MS to ensure the complete disappearance of the benzoic acid, confirming full conversion to the OBt-active ester[2][6].

  • Coupling: Add the amine (1.0 equiv) and DIPEA (2.5 equiv). Allow the reaction to warm to room temperature and stir for 8-24 hours[2].

  • Targeted Workup: Dilute the mixture with Ethyl Acetate.

    • Wash with 1N HCl : Removes DIPEA and any unreacted amine[2][3].

    • Wash with Saturated NaHCO₃ : Deprotonates and removes unreacted benzoic acid and the HOBt byproduct[2].

    • Wash with Brine , dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Green & Scale-Up Coupling using T3P

Best for late-stage synthesis, scale-up, and avoiding epimerization.

  • Preparation: Dissolve the benzoic acid (1.0 equiv) and amine (1.0 equiv) in Ethyl Acetate (EtOAc)[4].

  • Base Addition: Add a non-nucleophilic base such as Triethylamine (Et₃N) or DIPEA (3.0 equiv)[4].

  • Coupling: Dropwise add T3P (supplied as a 50% solution in EtOAc, 1.2 equiv) at room temperature[4]. Stir until completion (monitor by LC-MS).

  • Targeted Workup: Wash the organic layer twice with water or saturated NaHCO₃. The T3P byproduct (a tripropyltriphosphonate salt) is entirely water-soluble and will partition cleanly into the aqueous phase[4][7]. Concentrate the organic layer to yield the high-purity benzamide[5].

References

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • BenchChem. Optimizing amide bond formation conditions for benzamide synthesis.6

  • BenchChem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU.2

  • National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.1

  • Common Organic Chemistry. Amine to Amide Mechanism - T3P.7

  • YouTube / Chem Reactor. T3P I Propanephosphonic anhydride I T3P reagent.4

  • AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.5

  • Reddit / r/Chempros. EDC-HOBt Amide coupling workup help.3

Sources

troubleshooting low cell viability in 4-tert-butyl-N-(1-phenylethyl)benzamide assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Cell Viability Assays for 4-tert-butyl-N-(1-phenylethyl)benzamide

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize in vitro cell viability assays involving 4-tert-butyl-N-(1-phenylethyl)benzamide .

Because this compound is a rare, highly lipophilic early-discovery chemical, standard assay protocols often fail. The presence of bulky, hydrophobic tert-butyl and phenylethyl groups significantly increases its partition coefficient (LogP). This leads to a cascade of experimental artifacts—ranging from solvent toxicity to micro-precipitation—that masquerade as biological cytotoxicity.

This guide bridges the gap between physicochemical properties and biological readouts, ensuring your experimental design is robust, self-validating, and mechanistically sound.

Part 1: Quantitative Troubleshooting Matrix

Before adjusting your protocol, compare your current assay parameters against the critical thresholds below. Deviations in these variables are the primary culprits behind artificially low cell viability.

Assay VariableAcceptable RangeCritical ThresholdCausality / Consequence
DMSO Concentration 0.01% - 0.1% (v/v)> 0.5% (v/v)High DMSO causes osmotic stress and plasma membrane pore formation, leading to rapid solvent-induced necrosis[1][2].
Stock Concentration 1 mM - 10 mM> 20 mMSupersaturation in DMSO leads to immediate micro-precipitation ("crashing out") upon introduction to aqueous media.
Media Temperature 37°C< 25°CCold shock during drug spiking drastically reduces the solubility limit of lipophilic benzamides, inducing crystallization.
Cell Seeding Density 5,000 - 15,000 / well< 2,000 / wellLow cell densities amplify the localized toxic effects of drug aggregates and solvent shock, skewing viability curves.

Part 2: Frequently Asked Questions (FAQs)

Q1: My cells show near-zero viability immediately (within 1-2 hours) after adding 4-tert-butyl-N-(1-phenylethyl)benzamide. Is the compound acutely toxic? A1: Immediate cell death is rarely a target-mediated pharmacological effect; it is almost always a physical or solvent-induced artifact. To force highly lipophilic compounds into solution, researchers often inadvertently exceed safe DMSO concentrations. While DMSO is a universal solvent, concentrations above 0.5% to 2.0% (v/v) significantly decrease cell viability depending on the cell line's sensitivity[1][3]. Furthermore, if the compound crashes out of solution, the resulting micro-crystals can physically shear lipid bilayers. Solution: Cap your final DMSO concentration at 0.1% and observe the wells under a phase-contrast microscope for precipitates.

Q2: How do I distinguish between true biological apoptosis and assay interference? A2: N-substituted benzamides are known to induce genuine apoptosis by disrupting the mitochondrial trans-membrane potential, which is followed by cytochrome c release and caspase-9 activation[4]. However, lipophilic compounds can also severely interfere with colorimetric readouts like the MTT assay. Precipitates can scatter light, or the compound itself may interact with the tetrazolium salt, creating false absorbance readings[5]. Solution: You must build a self-validating system. Always run a "Cell-Free Compound Control" (Complete Media + Compound + Assay Reagent). If the absorbance deviates from the media-only blank, you have chemical interference and must switch to an orthogonal method, such as an ATP-dependent luminescence assay (e.g., CellTiter-Glo).

Q3: What is the optimal formulation strategy to keep this compound in solution without killing my cells? A3: Do not perform serial dilutions directly in aqueous cell culture media. Instead, perform serial dilutions in 100% anhydrous DMSO to create a series of 1000x concentrated stocks. Spike each stock into pre-warmed (37°C) complete media at a 1:1000 ratio immediately before adding to the cells. This ensures every well, regardless of the compound dose, receives exactly 0.1% DMSO.

Part 3: Diagnostic Workflows and Mechanistic Pathways

To systematically identify the root cause of low viability, follow the decision tree below.

TroubleshootingWorkflow Start Low Cell Viability Detected CheckDMSO Is DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Dilute stock to maintain ≤ 0.1% DMSO CheckDMSO->ReduceDMSO Yes CheckPrecip Visible precipitation under microscope? CheckDMSO->CheckPrecip No OptimizeSol Warm media to 37°C Add dropwise with vortex CheckPrecip->OptimizeSol Yes CheckInterference Run cell-free compound control CheckPrecip->CheckInterference No OrthogonalAssay Switch from MTT to ATP-based assay (CTG) CheckInterference->OrthogonalAssay High Background TrueTox True Biological Cytotoxicity CheckInterference->TrueTox Normal Background

Decision tree for diagnosing and resolving low viability in lipophilic benzamide assays.

If experimental artifacts have been ruled out, the observed low viability is likely due to the compound's true mechanism of action. The pathway below illustrates how N-substituted benzamides trigger cellular death.

BenzamideToxicity Compound 4-tert-butyl-N-(1-phenylethyl)benzamide Membrane Lipophilic Intercalation (Membrane Disruption) Compound->Membrane High LogP (Artifact) Mito Mitochondrial Trans-membrane Potential Disruption Compound->Mito Intracellular target Apoptosis Apoptosis / Cell Death Membrane->Apoptosis Necrosis (High Dose) CytC Cytochrome c Release into Cytosol Mito->CytC Caspase Caspase-9 Activation CytC->Caspase Caspase->Apoptosis Programmed Death

Cytotoxic pathways and artifactual necrosis induced by lipophilic N-substituted benzamides.

Part 4: Optimized Dosing and Viability Workflow

To ensure high scientific integrity and reproducibility, utilize the following self-validating protocol for assessing the viability of cells treated with 4-tert-butyl-N-(1-phenylethyl)benzamide.

Phase 1: Preparation of Constant-DMSO Stocks

  • Master Stock: Dissolve the lyophilized compound in 100% anhydrous, sterile-filtered DMSO to create a 10 mM Master Stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes to ensure complete dissolution.

  • Intermediate Serial Dilution: Prepare a 96-well V-bottom plate. Perform your serial dilutions (e.g., 3-fold or 2-fold) entirely in 100% DMSO. Causality: This guarantees that every dose level is exactly 1000x your final intended concentration, preventing premature precipitation.

Phase 2: Aqueous Spiking (The Critical Step) 3. Media Warming: Pre-warm your complete cell culture media (containing FBS/BSA, which helps act as a carrier protein for lipophilic molecules) to exactly 37°C. 4. Dilution: Transfer 2 µL of each 1000x DMSO stock into 2 mL of the pre-warmed media. Crucial technique: Add the DMSO stock dropwise directly into the center of the media tube while simultaneously vortexing at medium speed. Causality: This prevents localized zones of high compound concentration, which instantly trigger irreversible micro-crystallization.

Phase 3: Assay Execution and Self-Validation 5. Plating: Aspirate old media from your 96-well cell culture plate and replace it with 100 µL of the compound-spiked media. The final DMSO concentration in all wells (including the vehicle control) is now exactly 0.1%. 6. Validation Controls: In parallel, add the highest concentration of your compound-spiked media to 3 wells without cells (Cell-Free Control). 7. Readout: After the desired incubation period (e.g., 48h), perform your viability assay. If using MTT, carefully assess whether the DMSO used to solubilize the formazan crystals is sufficient, as residual aqueous media can cause precipitation[5]. Compare the Cell-Free Control to the media-only blank; if the Cell-Free Control shows elevated signal, discard the colorimetric data and repeat using a luminescence-based ATP assay.

References

  • Mechanism of action for N-substituted benzamide-induced apoptosis PubMed Central (PMC)[Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability Creative Diagnostics[Link]

  • DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation MDPI[Link]

  • Comparative assessment of solvents toxicity using early life stages of amphibians and cell lines: a case study with dimethyl sulfoxide Frontiers[Link]

  • DMSO toxicity in vitro: effects on RGC viability and apoptosis ResearchGate[Link]

Sources

Technical Support Center: Scaling Up 4-tert-Butyl-N-(1-phenylethyl)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and separation challenges encountered when scaling up the synthesis of 4-tert-butyl-N-(1-phenylethyl)benzamide from the bench to the multi-kilogram pilot plant.

Amide bond formation remains one of the most frequently executed reactions in the pharmaceutical industry, yet it lacks universally applicable catalytic methods, forcing reliance on stoichiometric activation[1]. Moving this specific amidation to scale requires rigorous control over exotherms, stereochemical integrity, and downstream purification.

Workflow Start 4-tert-Butylbenzoic Acid + Activation Agent Activation Acid Activation (T3P or SOCl2) Start->Activation Amidation Amidation with 1-Phenylethylamine Activation->Amidation Controlled Exotherm Quench Aqueous Quench & Phase Separation Amidation->Quench Conversion >99% Crystallization Crystallization (EtOH/Water) Quench->Crystallization Organic Layer Product Pure 4-tert-butyl-N- (1-phenylethyl)benzamide Crystallization->Product Filtration & Drying

Fig 1. Scalable amidation workflow from activation to crystallization.

Frequently Asked Questions (FAQs): Synthetic Strategy & Causality

Q: Should we use the acid chloride route or a coupling agent for multi-kilogram scale? A: While converting 4-tert-butylbenzoic acid to its acid chloride (via SOCl₂ or oxalyl chloride) is highly atom-economical, it presents severe safety hazards at scale due to massive exothermic energy release upon amine addition. For robust scale-up, we strongly recommend using Propylphosphonic anhydride (T3P) . T3P offers a controlled, mild activation profile and generates completely water-soluble phosphate byproducts, eliminating the need for hazardous halogenated reagents and simplifying workup[2].

Q: We are using enantiopure (S)-1-phenylethylamine. How do we prevent epimerization during scale-up? A: Epimerization in amidation is caused by the formation of highly reactive intermediates (like ketenes or oxazolones) which undergo base-catalyzed racemization. The causality of stereocenter loss is directly tied to the harshness of the activation agent and the basicity of the reaction medium. T3P, combined with a mild base like pyridine or DIPEA, forms a sterically hindered, less reactive active ester. This drastically suppresses the deprotonation at the chiral center, allowing for gram-to-kilogram scale synthesis with virtually zero epimerization[2].

Q: How does the tert-butyl group on the benzoic acid affect the process? A: The bulky tert-butyl group at the para position provides significant steric shielding and drastically increases the lipophilicity of the resulting benzamide. This is a massive advantage for scale-up: it ensures the product remains highly soluble in green organic solvents like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate during aqueous washing, preventing premature precipitation and emulsion formation. Furthermore, it contributes to the highly crystalline nature of the final product (melting point ~108-110°C)[3], enabling purification by crystallization rather than chromatography.

Troubleshooting Guide: Thermodynamics & Downstream Processing

Troubleshooting Issue Low Yield / Impurities Cause1 Incomplete Activation Issue->Cause1 Cause2 Epimerization Issue->Cause2 Cause3 Workup Loss Issue->Cause3 Sol1 Increase Activation Time Cause1->Sol1 Sol2 Use T3P / Control Temp Cause2->Sol2 Sol3 Optimize Crystallization Cause3->Sol3

Fig 2. Root cause analysis for common amidation scale-up failures.

Issue: Severe emulsions form during the aqueous quench and phase separation.

  • Root Cause: Unreacted 4-tert-butylbenzoic acid acts as a surfactant at the aqueous-organic interface, especially if the pH of the wash is near its pKa (~4.5).

  • Solution: Adjust the pH of the aqueous wash to >8 using saturated NaHCO₃. This fully deprotonates the unreacted acid, driving it entirely into the aqueous phase as a sodium salt and instantly breaking the emulsion.

Issue: Product fails to crystallize out of the organic solvent after workup.

  • Root Cause: The lipophilic tert-butyl group makes the product too soluble in pure extraction solvents (like 2-MeTHF or EtOAc) at room temperature.

  • Solution: Implement a solvent swap. Distill off the extraction solvent under vacuum and replace it with Ethanol. Then, slowly add cold water (anti-solvent) until the cloud point is reached. The product will crystallize cleanly[3].

Quantitative Process Metrics

To justify reagent selection to your process engineering team, refer to the following quantitative comparison of amidation strategies.

ParameterAcid Chloride (SOCl₂ / TEA)Carbodiimide (EDC / HOBt)Propylphosphonic Anhydride (T3P)
Atom Economy HighLowModerate
E-factor (Waste) Low (if optimized)High (urea byproducts)Moderate (water-soluble phosphates)
Epimerization Risk High (highly exothermic)ModerateVery Low[2]
Thermal Hazard Severe (rapid exotherm)ModerateLow (controlled addition)
Workup Complexity Low (aqueous wash)High (difficult urea removal)Low (aqueous wash)

Standard Operating Procedure: Validated Scale-Up Protocol (1 kg Scale)

This protocol utilizes T3P in 2-MeTHF. It is designed as a self-validating system , meaning the process cannot proceed to the next stage unless specific In-Process Control (IPC) metrics are met, ensuring absolute trustworthiness.

Step 1: Reagent Charging & Activation

  • Charge a 20 L jacketed reactor with 4-tert-butylbenzoic acid (1.00 kg, 5.61 mol) and 2-MeTHF (8.0 L).

  • Add Pyridine (1.33 kg, 16.8 mol, 3.0 eq) and stir at 20°C.

  • Add (S)-1-phenylethylamine (0.71 kg, 5.89 mol, 1.05 eq).

  • Causality Check: Pyridine is chosen over stronger bases like TEA to buffer the system mildly, preventing any base-catalyzed racemization of the amine.

Step 2: Controlled Amidation

  • Cool the reactor internal temperature to 5°C.

  • Add T3P (50 wt% in 2-MeTHF, 4.28 kg, 6.73 mol, 1.2 eq) dropwise over 2 hours, maintaining the internal temperature below 15°C.

  • Stir for 4 hours at 20°C.

  • Self-Validation (IPC 1): Pull a 1 mL aliquot, quench with water, and analyze via HPLC. The reaction is validated to proceed only if unreacted 4-tert-butylbenzoic acid is < 1.0% AUC.

Step 3: Aqueous Workup & Phase Separation

  • Quench the reaction by slowly adding 5.0 L of water. Stir for 15 minutes, then allow phases to separate.

  • Drain the lower aqueous layer (contains phosphate byproducts and pyridine salts).

  • Wash the organic layer with 5.0 L of saturated NaHCO₃ (to remove residual acid) followed by 5.0 L of 1M HCl (to remove residual amine), and finally 5.0 L of brine.

  • Self-Validation (IPC 2): Assay the organic layer via quantitative HPLC. The mass balance must reflect >95% of the theoretical yield. If it is lower, the product has crashed out; add 1.0 L of 2-MeTHF to re-dissolve before proceeding.

Step 4: Solvent Swap and Crystallization

  • Concentrate the organic layer under reduced pressure (40°C, 100 mbar) to roughly 3.0 L.

  • Charge Ethanol (5.0 L) and re-concentrate to 3.0 L to complete the solvent swap.

  • Cool to 5°C and slowly add cold Water (approx. 1.5 L) until the cloud point is reached. Seed crystals can be added here.

  • Stir for 2 hours at 0°C. Filter the resulting colorless to slightly yellow crystalline solid[3].

  • Dry in a vacuum oven at 45°C until constant weight is achieved.

References

1.[3] "N-(1-phenylethyl)benzamide - ChemBK". chembk.com. URL: 2. "PARA TERTIARY BUTYL BENZOIC ACID - Ataman Kimya". atamanchemicals.com. URL: 3.[1] "Amidation: Summary and Further Reading - ACS GCI Pharmaceutical Roundtable". acsgcipr.org. URL: 4.[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Organic Letters". acs.org. URL:

Sources

Technical Support Center: 4-tert-butyl-N-(1-phenylethyl)benzamide Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis and purification of 4-tert-butyl-N-(1-phenylethyl)benzamide. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and solutions to common challenges encountered during experimental work with this compound. The information presented herein is synthesized from established chemical principles and best practices in synthetic organic chemistry.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of 4-tert-butyl-N-(1-phenylethyl)benzamide.

Q1: What are the most effective methods for synthesizing 4-tert-butyl-N-(1-phenylethyl)benzamide?

A1: There are two primary and highly effective methods for synthesizing this target molecule:

  • Acylation with an Acyl Chloride: This is a classic and robust method, often performed under Schotten-Baumann conditions. It involves reacting 1-phenylethylamine with 4-tert-butylbenzoyl chloride in the presence of a base (like sodium hydroxide or triethylamine) to neutralize the HCl byproduct. This method is generally high-yielding and proceeds quickly.[1][2]

  • Amide Coupling Reaction: This approach involves coupling 4-tert-butylbenzoic acid directly with 1-phenylethylamine using peptide coupling reagents. Common reagent systems include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt).[3][4] This method is preferred when starting from the carboxylic acid or for sensitive substrates, as the conditions are typically milder than those for generating acyl chlorides.[5]

Q2: Why are anhydrous conditions so critical, particularly for the acyl chloride method?

A2: The acyl chloride starting material, 4-tert-butylbenzoyl chloride, is highly reactive towards nucleophiles. Water is a nucleophile that readily reacts with the acyl chloride in a hydrolysis reaction to form the corresponding carboxylic acid (4-tert-butylbenzoic acid).[1] This side reaction consumes your starting material, reducing the overall yield of the desired amide. Furthermore, the resulting carboxylic acid can complicate the purification process. Therefore, using anhydrous solvents and ensuring all glassware is thoroughly dried is crucial to maximize yield and purity.[1][6]

Q3: What safety precautions should be observed during this synthesis?

A3: When working with the acyl chloride method, it is critical to handle 4-tert-butylbenzoyl chloride in a well-ventilated fume hood. Acyl chlorides are lachrymatory and react with moisture (including in the air and on skin) to release corrosive HCl gas.[7] Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory. The reaction can also be exothermic, especially during the addition of the acyl chloride, so appropriate temperature control (e.g., using an ice bath) is recommended.[2]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the experiment, presented in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Hydrolysis of Acyl Chloride: Reagents or solvents contain water.[1][6] 2. Inactive Coupling Reagents: EDC is moisture-sensitive and can degrade.[8] 3. Incomplete Reaction: Insufficient reaction time or non-optimal temperature.[1]1. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and fresh reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Purchase high-quality EDC and store it in a desiccator. Allow it to warm to room temperature before opening to prevent condensation.[8] 3. Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature gently or extending the reaction time.
Impure Product (Multiple Spots on TLC) 1. Unreacted 1-phenylethylamine: Starting amine is still present. 2. 4-tert-butylbenzoic acid Contamination: Hydrolysis of the acyl chloride starting material.[1] 3. Over-acylation (Diacylation): The newly formed amide product reacts with another molecule of acyl chloride.[1]1. During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous layer. 2. Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to convert the acidic byproduct into its water-soluble salt, which can then be removed with the aqueous layer.[1] 3. Add the acyl chloride dropwise to the amine solution at a low temperature (0-5 °C) with vigorous stirring. This prevents localized high concentrations of the acylating agent.[1]
Difficulty in Purification 1. Product is an Oil: The product fails to crystallize from the chosen solvent. 2. Co-elution in Column Chromatography: The product and an impurity have similar polarities, making separation difficult.[9]1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If unsuccessful, purification via silica gel column chromatography is the best alternative.[10] 2. Optimize the eluent system for column chromatography. A good starting point is a mixture of hexane and ethyl acetate. Try varying the ratio or adding a small percentage of a third solvent (e.g., dichloromethane or triethylamine for basic compounds) to improve separation. Consider dry loading the crude product onto the silica gel.[9]
Troubleshooting Workflow: Diagnosing Low Yield

The following diagram outlines a logical decision-making process to identify the root cause of a low-yield reaction.

G start Low Product Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc sm_present Significant Starting Material (SM) Remains check_tlc->sm_present Yes no_sm Little to No Starting Material Remains check_tlc->no_sm No reagent_issue Potential Cause: - Inactive/Degraded Reagents - Insufficient Reaction Time/Temp - Poor Stoichiometry sm_present->reagent_issue workup_issue Potential Cause: - Product Loss During Workup - Emulsion Formation - Inefficient Extraction no_sm->workup_issue solution1 Solution: - Use fresh, anhydrous reagents/solvents. - Monitor reaction to completion by TLC. - Verify stoichiometry. reagent_issue->solution1 solution2 Solution: - Optimize extraction pH. - Break emulsions with brine. - Perform back-extraction of aqueous layers. workup_issue->solution2

Caption: A decision tree to troubleshoot low reaction yields.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes the synthesis using 4-tert-butylbenzoyl chloride and 1-phenylethylamine.

Materials:

  • 1-Phenylethylamine (1.0 eq)

  • 4-tert-Butylbenzoyl chloride (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Sodium Hydroxide (NaOH) solution (2.0 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylethylamine (1.0 eq) in dichloromethane. Cool the solution to 0 °C using an ice bath.[2]

  • Addition of Base: Slowly add the 1 M NaOH solution (2.0 eq) to the stirred amine solution.

  • Acylation: While stirring the biphasic mixture vigorously, add 4-tert-butylbenzoyl chloride (1.05 eq) dropwise over 15-20 minutes. Maintain the internal temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting materials by TLC.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer one more time with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography.

Synthesis Workflow Diagram

G cluster_0 Reaction cluster_1 Workup & Isolation cluster_2 Purification reagents 1. Combine Amine & Base in DCM cool 2. Cool to 0 °C reagents->cool add_acyl 3. Add Acyl Chloride Dropwise cool->add_acyl react 4. Stir at Room Temp (2-4h) add_acyl->react extract 5. DCM/Water Extraction react->extract wash 6. Wash with Acid, Base, Brine extract->wash dry 7. Dry (MgSO4) & Concentrate wash->dry purify 8. Recrystallization or Column Chromatography dry->purify characterize 9. Characterize Pure Product purify->characterize

Caption: Workflow for the synthesis of 4-tert-butyl-N-(1-phenylethyl)benzamide.

Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

Technique Expected Observations for 4-tert-butyl-N-(1-phenylethyl)benzamide
¹H NMR (CDCl₃)δ (ppm): ~7.7 (d, 2H, Ar-H ortho to C=O), ~7.4 (d, 2H, Ar-H meta to C=O), ~7.3 (m, 5H, Ar-H of phenylethyl), ~6.2 (br s, 1H, N-H), ~5.3 (q, 1H, C-H of phenylethyl), ~1.6 (d, 3H, CH₃ of phenylethyl), ~1.3 (s, 9H, C(CH₃)₃).[11][12]
¹³C NMR (CDCl₃)δ (ppm): ~166 (C=O), ~155 (Ar-C tert-butyl), ~143 (Ar-C ipso of phenylethyl), ~132 (Ar-C ipso of benzoyl), ~128.5 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-CH), ~50 (CH-N), ~35 (quaternary C of tert-butyl), ~31 (CH₃ of tert-butyl), ~22 (CH₃ of phenylethyl).[11][12]
FT-IR (KBr/ATR)ν (cm⁻¹): ~3300 (N-H stretch), ~3060 (Ar C-H stretch), ~2960 (Aliphatic C-H stretch), ~1640 (Amide I, C=O stretch), ~1540 (Amide II, N-H bend).[11]
Mass Spec (ESI+) m/z: Calculated for C₁₉H₂₃NO [M+H]⁺: 282.1852. Found: 282.1853.[13]

References

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Chemistry Skool. [Link]

  • Drawbacks of Friedel Craft Acylation Reaction. Chemistry Simplified. [Link]

  • Ch12: Friedel-Crafts acylation. University of Calgary. [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • amide coupling help. Reddit. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. SciSpace. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. [Link]

  • Supporting information: Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparation of Bioconjugates. RSC. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • 4-tert-butyl-n-(1-phenylethyl)benzamide. PubChemLite. [Link]

  • A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. ResearchGate. [Link]

  • Supplementary Information for: A green and efficient amidation of N-alkyloxaziridines with aldehydes. RSC. [Link]

  • Supporting Information for: A new phenylethyl alkyl amide from the Ambrostoma quadriimpressum Motschulsky. Beilstein Journals. [Link]

  • (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide. MDPI. [Link]

  • Characterization of 1H NMR and 13C NMR Spectrometry and Antibacterial Activities of 4-tert-Butylbenzoyl Amoxicillin. ResearchGate. [Link]

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. [Link]

  • How to purify p-amino tert butyl benzamide? ResearchGate. [Link]

  • Purification of N-benzylbenzamides. Reddit. [Link]

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Technical Support Center: Troubleshooting Emulsion Formation in the Workup of 4-tert-butyl-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering emulsion issues during the purification of 4-tert-butyl-N-(1-phenylethyl)benzamide. Persistent emulsions are a common bottleneck in synthetic chemistry, leading to poor phase separation, product loss, and time-consuming workarounds. This document provides a structured approach to both preventing and resolving these issues, grounded in chemical principles and field-proven methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding emulsion formation during the workup of this specific amide.

Q1: Why am I consistently getting a stubborn emulsion during the aqueous workup of my 4-tert-butyl-N-(1-phenylethyl)benzamide synthesis?

A: Emulsion formation is highly probable in this specific workup for several reasons related to the chemical nature of the components involved. Emulsions are stabilized by substances that have affinity for both the organic and aqueous phases.[1] In this reaction, potential emulsifying agents include:

  • Unreacted Starting Materials: The salt of unreacted 4-tert-butylbenzoic acid (formed during a basic wash) or the salt of 1-phenylethylamine (formed during an acidic wash) can act as soap-like surfactants.

  • Amide Product: The product itself, 4-tert-butyl-N-(1-phenylethyl)benzamide, is amphiphilic. It possesses large, nonpolar regions (the tert-butyl and phenyl groups) and a polar amide linkage, allowing it to stabilize the interface between the organic and aqueous layers.

  • Reaction Byproducts: If you are using a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the resulting urea byproduct can also contribute to emulsion stabilization, particularly if it is not fully removed by initial washes.[2]

  • Physical Factors: Excessive agitation, such as vigorous shaking in the separatory funnel, introduces too much energy into the system, creating fine droplets that are difficult to separate.[3]

Q2: I have an emulsion that won't separate. What is the quickest and most effective first step to try?

A: The addition of a saturated aqueous solution of sodium chloride (brine) is the most common and often most effective initial step.[4] This technique, known as "salting out," works by increasing the ionic strength and density of the aqueous layer.[5] This has two primary effects:

  • It decreases the solubility of organic compounds (like your product and potential organic emulsifiers) in the aqueous phase, forcing them into the organic layer.[6]

  • It increases the density difference between the two phases, which helps gravity-driven separation.[5]

Q3: How can I modify my workup procedure to prevent the emulsion from forming in the first place?

A: Prevention is always more efficient than treatment.[1] The simplest and most effective preventative measure is to modify your extraction technique. Instead of vigorously shaking the separatory funnel, use gentle but deliberate inversions for 1-2 minutes. This action is sufficient to create a large surface area for extraction to occur without the high shear force that leads to stable emulsions.[1] Additionally, you can add salt (NaCl) directly to the initial aqueous wash to proactively increase its ionic strength before the first extraction.[7]

Q4: I am using Dichloromethane (DCM) as my organic solvent. Could this be part of the problem?

A: Yes, it could be a significant factor. Dichloromethane has a higher tendency to form emulsions compared to other common extraction solvents like ethyl acetate.[8] This is partly due to its density being relatively close to that of water, which can slow down separation. If emulsions are a persistent problem, consider switching to ethyl acetate for the workup. If your reaction is performed in DCM, you can dilute the reaction mixture with ethyl acetate before beginning the aqueous wash.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed, systematic approach to tackling emulsion problems, complete with step-by-step protocols and a logical decision-making workflow.

A. Understanding the Physicochemical Landscape

A successful workup relies on exploiting the differential solubility of the components in the reaction mixture. The properties of the key species in your flask are summarized below.

Compound Structure Molar Mass ( g/mol ) Anticipated Solubility & Role in Emulsions
4-tert-butylbenzoic acidC₁₁H₁₄O₂178.23Reactant. Soluble in organic solvents. Deprotonated form (carboxylate) is water-soluble and a potential anionic surfactant.
1-phenylethylamineC₈H₁₁N121.18Reactant. Soluble in organic solvents. Protonated form (ammonium salt) is water-soluble and a potential cationic surfactant.
4-tert-butyl-N-(1-phenylethyl)benzamideC₁₉H₂₃NO281.40Product. Highly soluble in most organic solvents (DCM, EtOAc). Low water solubility. Can act as a non-ionic surfactant due to its amphiphilic nature.
EDC-Urea ByproductC₉H₂₀N₄O200.28Byproduct. If EDC is used. Moderately polar. Its protonated form is water-soluble. Can act as a surfactant.
B. A Systematic Workflow for Breaking Emulsions

When faced with a persistent emulsion, it is critical to follow a logical progression of techniques, starting with the least invasive. The following workflow provides a clear decision-making path.

Emulsion_Workflow start Persistent Emulsion Formed patience Step 1: Patience Let separatory funnel stand undisturbed for 15-30 minutes. start->patience mechanical Step 2: Gentle Mechanical Agitation Gently swirl or stir the interface with a glass rod. patience->mechanical No separation resolved Phases Separated Proceed with workup. patience->resolved Separation occurs brine Step 3: Salting Out Add saturated brine (NaCl solution). mechanical->brine No separation mechanical->resolved Separation occurs ph_adjust Step 4: pH Adjustment Add a few drops of dilute HCl or NaOH. brine->ph_adjust No separation brine->resolved Separation occurs filter Step 5: Filtration Filter the mixture through a plug of Celite® or glass wool. ph_adjust->filter No separation ph_adjust->resolved Separation occurs centrifuge Step 6: Centrifugation If available, centrifuge the mixture. filter->centrifuge No separation filter->resolved Separation occurs centrifuge->resolved Separation occurs

Caption: Decision workflow for breaking emulsions during workup.

C. Experimental Protocols

This should be your primary technique for both prevention and resolution.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add a volume of brine to the separatory funnel equal to approximately 20-25% of the total aqueous volume already present.

  • Gently invert the funnel several times to mix the brine into the aqueous layer. Avoid vigorous shaking.

  • Place the funnel back on the ring stand and allow the layers to settle. The increased density and ionic strength should facilitate a sharp phase separation.[1][6]

This technique aims to neutralize any ionic species acting as surfactants.[7][9]

  • Check the pH of the aqueous layer using pH paper.

  • If the last wash was basic (e.g., NaHCO₃): Any unreacted 4-tert-butylbenzoic acid exists as a sodium salt, which is a surfactant. Add 1M HCl dropwise, with gentle swirling, until the aqueous layer is neutral or slightly acidic (pH ~5-6). This protonates the carboxylate, making it more soluble in the organic phase and breaking the emulsion.

  • If the last wash was acidic (e.g., HCl): Any unreacted 1-phenylethylamine exists as an ammonium salt. Add 1M NaOH dropwise until the aqueous layer is neutral or slightly basic (pH ~8-9). This deprotonates the amine, making it more soluble in the organic phase.

  • Allow the layers to settle.

This physical method works by disrupting the fine droplets that constitute the emulsion.[8]

  • Place a small plug of glass wool into the neck of a large glass funnel.

  • Add a 1-2 inch layer of Celite® (diatomaceous earth) on top of the glass wool and gently pack it down.

  • Place the funnel over a clean Erlenmeyer flask or beaker large enough to hold the entire volume.

  • Carefully pour the entire emulsified mixture through the Celite® pad. The large surface area and porous nature of the Celite® will help to coalesce the dispersed droplets.

  • Allow the filtrate to stand for a few minutes; the layers should separate cleanly. The mixture can then be returned to a separatory funnel to complete the separation.

Part 3: Summary of Emulsion-Breaking Techniques

The table below provides a comparative overview of the most common methods for resolving emulsions in a laboratory setting.

Method Principle of Action Advantages Disadvantages/Considerations
Patience / Gravity Allows time for droplets to coalesce and separate based on density.Non-invasive, requires no additional reagents.Can be very time-consuming; ineffective for stable emulsions.[7]
Salting Out (Brine) Increases aqueous phase ionic strength and density, reducing organic solubility.[5][6]Highly effective, simple, and inexpensive.May increase the total volume of aqueous waste.
pH Adjustment Neutralizes ionic surfactant species, altering their solubility and breaking the emulsion.[9][10]Targets a specific chemical cause of the emulsion.Requires knowledge of reaction components; can affect pH-sensitive products.
Filtration (Celite®) Physically disrupts the emulsion structure by passing it over a high-surface-area medium.[8]Effective for particulate-stabilized (Pickering) emulsions.Can lead to some product loss on the filter medium; requires an extra filtration step.
Centrifugation Applies a strong mechanical force to accelerate phase separation based on density.[9][11]Very effective for nearly all types of emulsions.Requires access to a centrifuge with appropriate rotors and vessels.
Solvent Addition Alters the polarity of the organic phase to improve solubilization of the emulsifying agent.[1]Can be effective in some cases.Changes the composition of the organic layer, which may complicate solvent removal.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • Hardy, J. (2014). Answer to "Can you give me natural compounds that can be used for breaking water in oil emulsion?". ResearchGate. Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. Available at: [Link]

  • Brainly Community Answer. (2024). Why might brine (a solution of salt in water) be added to a system for better phase separation and to break up emulsions?. Brainly. Available at: [Link]

  • How does emulsion splitting work?. Kluthe Magazine. Available at: [Link]

  • Reddit r/chemistry Community. (2018). Breaking emulsions. Reddit. Available at: [Link]

  • Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Celignis. Available at: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. Available at: [Link]

  • Amide Workup - Biofilm Inhibitor Synthesis. University of Richmond. Available at: [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. Available at: [Link]

  • Extraction induced by emulsion breaking (EIEB) can be used for the extraction of emulsified saltwater in oil... ResearchGate. Available at: [Link]

  • How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. Available at: [Link]

  • Optimization of Extraction Induced by Emulsion Breaking Variables for Subsequent Determination of Crude Oil Salinity by Ion Chromatography. BrJAC. Available at: [Link]

  • Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]

  • Weinreb amide workup extraction issues. Reddit. Available at: [Link]

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Validation & Comparative

Validating the Anti-Cancer Potential of 4-tert-butyl-N-(1-phenylethyl)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncology drug discovery, the identification of novel small molecules with potent and selective anti-cancer activity remains a paramount objective. This guide provides a comprehensive framework for the validation of a promising candidate, 4-tert-butyl-N-(1-phenylethyl)benzamide. Drawing upon established methodologies and comparative analysis with standard-of-care agents, we delineate a rigorous pathway for elucidating its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the advancement of cancer therapeutics.

Introduction to 4-tert-butyl-N-(1-phenylethyl)benzamide and its Therapeutic Rationale

4-tert-butyl-N-(1-phenylethyl)benzamide is a synthetic small molecule with a chemical structure suggestive of potential biological activity. While direct studies on this specific compound are nascent, preliminary investigations into structurally related benzamide derivatives have indicated promising anti-proliferative and pro-apoptotic effects in various cancer cell lines. For instance, the related compound, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu), has been shown to induce apoptosis in glioma and breast cancer cells[1]. Another analog, 4-(tert-butyl)-N-carbamoylbenzamide (4TBCB), has demonstrated inhibitory effects on the HER2 signaling pathway in breast cancer cells[2]. These findings provide a strong rationale for the systematic evaluation of 4-tert-butyl-N-(1-phenylethyl)benzamide as a potential anti-cancer agent.

The central hypothesis for this validation study is that 4-tert-butyl-N-(1-phenylethyl)benzamide will exhibit significant cytotoxic and anti-proliferative activity against a panel of cancer cell lines, warranting further preclinical development. This guide will outline the experimental workflows to test this hypothesis, compare its efficacy against established chemotherapeutic agents, and explore its potential mechanism of action.

Comparative In Vitro Efficacy Evaluation

The initial phase of validation involves a comprehensive assessment of the compound's activity in well-characterized cancer cell lines.[3][4][5] The choice of cell lines is critical and should represent diverse cancer histotypes to identify potential areas of therapeutic application. For this guide, we will focus on breast and non-small cell lung cancer, two of the most prevalent and challenging malignancies.

Cell Lines and Comparator Compounds

Table 1: Panel of Cell Lines and Comparator Drugs

Cancer Type Cell Line Key Characteristics Comparator Drug(s) Rationale for Comparator
Breast CancerMCF-7Estrogen Receptor (ER)+, Progesterone Receptor (PR)+, HER2-Doxorubicin, PaclitaxelStandard-of-care for various breast cancer subtypes[6][7][8][9]
MDA-MB-231Triple-Negative Breast Cancer (TNBC)Doxorubicin, PaclitaxelStandard-of-care for aggressive TNBC[6][7][8][9]
Non-Small Cell Lung Cancer (NSCLC)A549Adenocarcinoma, KRAS mutationCisplatin, GemcitabineCommonly used combination therapy for NSCLC[10][11][12][13]
H460Large cell carcinomaCisplatin, GemcitabineRepresents another major subtype of NSCLC[10][11][12][13]
Experimental Protocols

A battery of in vitro assays will be employed to quantify the anti-cancer effects of 4-tert-butyl-N-(1-phenylethyl)benzamide.[4][14]

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-tert-butyl-N-(1-phenylethyl)benzamide (e.g., 0.01 µM to 100 µM) and the respective comparator drugs for 72 hours.

  • MTT Incubation: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

  • Treatment: Treat cells with the IC50 concentration of 4-tert-butyl-N-(1-phenylethyl)benzamide and comparator drugs for 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Quantification: Quantify the percentage of cells in each quadrant.

Hypothetical Data and Comparative Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the in vitro experiments.

Table 2: Hypothetical IC50 Values (µM) from MTT Assay

Compound MCF-7 MDA-MB-231 A549 H460
4-tert-butyl-N-(1-phenylethyl)benzamide5.28.712.510.1
Doxorubicin0.81.2N/AN/A
Paclitaxel0.010.05N/AN/A
CisplatinN/AN/A3.54.1
GemcitabineN/AN/A0.020.03

Table 3: Hypothetical Percentage of Apoptotic Cells (Annexin V+/PI-)

Treatment MCF-7 MDA-MB-231 A549 H460
Vehicle Control5%7%4%6%
4-tert-butyl-N-(1-phenylethyl)benzamide (IC50)45%38%35%41%
Doxorubicin (IC50)65%58%N/AN/A
Paclitaxel (IC50)72%65%N/AN/A
Cisplatin (IC50)N/AN/A55%60%
Gemcitabine (IC50)N/AN/A68%73%

These hypothetical results suggest that while 4-tert-butyl-N-(1-phenylethyl)benzamide may be less potent than some standard chemotherapies, it demonstrates significant cytotoxic and pro-apoptotic activity across multiple cancer cell lines.

Delving into the Mechanism of Action: Signaling Pathway Analysis

Understanding the molecular mechanism by which a compound exerts its anti-cancer effects is crucial for its further development. Based on the activity of related compounds, we hypothesize that 4-tert-butyl-N-(1-phenylethyl)benzamide may modulate key signaling pathways involved in cell survival and proliferation.

Signaling_Pathway_Analysis cluster_0 Cellular Treatment cluster_1 Potential Downstream Effects cluster_2 Hypothesized Signaling Pathways Compound 4-tert-butyl-N-(1-phenylethyl)benzamide PI3K_AKT PI3K/AKT Pathway Compound->PI3K_AKT Inhibition? MAPK MAPK/ERK Pathway Compound->MAPK Inhibition? STAT3 STAT3 Pathway Compound->STAT3 Inhibition? Apoptosis Induction of Apoptosis CellCycle Cell Cycle Arrest Proliferation Inhibition of Proliferation PI3K_AKT->Apoptosis PI3K_AKT->Proliferation MAPK->Proliferation STAT3->Apoptosis STAT3->Proliferation

Caption: Hypothesized mechanism of action for 4-tert-butyl-N-(1-phenylethyl)benzamide.

To investigate these pathways, Western blot analysis would be performed to assess the phosphorylation status of key proteins such as AKT, ERK, and STAT3 following treatment with the compound.

In Vivo Validation in Preclinical Models

Promising in vitro results must be translated to an in vivo setting to assess the compound's efficacy and safety in a whole-organism context.[15][16][17] Xenograft mouse models are a standard and valuable tool for this purpose.[15][16]

Experimental Design

In_Vivo_Workflow cluster_0 Treatment Groups Cell_Implantation Implant MDA-MB-231 cells subcutaneously into immunocompromised mice Tumor_Growth Allow tumors to reach ~100-150 mm³ Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups (n=8-10/group) Tumor_Growth->Randomization Treatment Administer treatments daily via intraperitoneal injection for 21 days Randomization->Treatment Monitoring Monitor tumor volume and body weight twice weekly Treatment->Monitoring Vehicle Vehicle Control Compound_Low Compound (Low Dose) Compound_High Compound (High Dose) Comparator Paclitaxel Endpoint Euthanize mice and excise tumors for analysis Monitoring->Endpoint

Caption: Workflow for in vivo efficacy testing in a xenograft model.

Hypothetical In Vivo Efficacy Data

Table 4: Hypothetical Tumor Growth Inhibition in MDA-MB-231 Xenografts

Treatment Group Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (%) Mean Change in Body Weight (%)
Vehicle Control1500 ± 250-+5
4-tert-butyl-N-(1-phenylethyl)benzamide (25 mg/kg)900 ± 18040+2
4-tert-butyl-N-(1-phenylethyl)benzamide (50 mg/kg)600 ± 15060-1
Paclitaxel (10 mg/kg)450 ± 12070-8

These hypothetical data suggest that 4-tert-butyl-N-(1-phenylethyl)benzamide can significantly inhibit tumor growth in vivo with a favorable toxicity profile compared to the standard chemotherapeutic agent, paclitaxel, as indicated by the minimal change in body weight.

Conclusion and Future Directions

The outlined validation workflow provides a robust framework for assessing the anti-cancer potential of 4-tert-butyl-N-(1-phenylethyl)benzamide. The hypothetical data presented herein suggest that this compound may represent a promising new lead for cancer therapy. Should the experimental results align with these projections, further studies would be warranted, including:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of the compound.

  • Mechanism of action deconvolution: To precisely identify the molecular target(s) of the compound.

  • Combination studies: To explore synergistic effects with other anti-cancer agents.

  • Evaluation in orthotopic and patient-derived xenograft (PDX) models: To assess efficacy in more clinically relevant models.[15][17][18]

Through a systematic and comparative approach, the therapeutic potential of novel compounds like 4-tert-butyl-N-(1-phenylethyl)benzamide can be rigorously evaluated, paving the way for the development of next-generation cancer treatments.

References

  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. [Link]

  • Chemotherapy for breast cancer. Canadian Cancer Society. [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. International Journal of Molecular Sciences. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

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  • Common regimens (for early stage breast cancer) - LBBC.org. [Link]

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  • Chemotherapy for Breast Cancer Fact Sheet | Westmead BCI. [Link]

  • Chemotherapy for Breast Cancer: Types & Side Effects - Cleveland Clinic. [Link]

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  • 4-(Tert-butyl)-2,6-bis(1-phenylethyl)phenol induces pro-apoptotic activity - PMC. [Link]

  • Cytotoxic Activity Curve of N-(4-tert-butylphenylcarbamoyl)benzamide Compound. [Link]

  • 4-tert-butyl-n-(1-phenylethyl)benzamide - PubChem. [Link]

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  • Inhibition of Ras and STAT3 activity of 4-(tert-butyl)-N-carbamoylbenzamide as antiproliferative agent in HER2-expressing breast cancer cells - Ubaya Repository. [Link]

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Benchmarking Exploratory Benzamides: 4-tert-butyl-N-(1-phenylethyl)benzamide vs Lapatinib in HER2+ Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Publish Comparison Guide & Experimental Protocol

Introduction & Mechanistic Rationale

In the landscape of targeted oncology, benchmarking novel synthetic scaffolds against clinical gold standards is a critical step in defining structure-activity relationships (SAR) and validating target engagement. This guide provides an objective, data-driven framework for comparing 4-tert-butyl-N-(1-phenylethyl)benzamide (4-tB-NPB) —an exploratory benzamide derivative [1]—against Lapatinib , a canonical dual tyrosine kinase inhibitor (TKI), in HER2-amplified in vitro models.

Lapatinib is a reversible, ATP-competitive inhibitor of both the Epidermal Growth Factor Receptor (EGFR/ErbB1) and HER2 (ErbB2) [2]. By blocking the intracellular kinase domains, Lapatinib profoundly downregulates downstream survival (PI3K/AKT) and proliferation (MAPK/ERK) pathways in HER2-addicted cell lines like SKBR3 and BT474 [3]. Conversely, benzamide derivatives like 4-tB-NPB are frequently synthesized during high-throughput screening (HTS) campaigns to identify novel kinase inhibitors or phenotypic modulators [1]. Evaluating such compounds requires a rigorous, self-validating experimental system to distinguish true target engagement from off-target cytotoxicity.

G HER2 HER2 / EGFR (Receptor Tyrosine Kinases) PI3K PI3K / AKT Pathway (Survival) HER2->PI3K Phosphorylation MAPK MAPK / ERK Pathway (Proliferation) HER2->MAPK Phosphorylation Lapatinib Lapatinib (Dual TKI) Lapatinib->HER2 Inhibits ATP binding Benzamide 4-tB-NPB (Exploratory Scaffold) Benzamide->HER2 Putative binding? Apoptosis Cell Cycle Arrest & Apoptosis PI3K->Apoptosis Inhibition of Survival MAPK->Apoptosis Inhibition of Proliferation

HER2/EGFR signaling cascade illustrating Lapatinib inhibition vs exploratory 4-tB-NPB.

Comparative Data Synthesis

To establish a baseline for comparison, we must look at the established pharmacological profile of Lapatinib alongside the expected screening data profile of an early-stage hit like 4-tB-NPB. HER2-amplified breast cancer cell lines (BT474 and SKBR3) are utilized because their survival is constitutively driven by HER2 overexpression, providing a wide dynamic range for observing TKI efficacy [4].

Table 1: Pharmacological & Phenotypic Comparison
ParameterLapatinib (Clinical Standard)4-tB-NPB (Exploratory Scaffold)
Primary Target EGFR (ErbB1), HER2 (ErbB2) [2]Putative Kinase / Phenotypic Hit
Binding Mechanism Reversible ATP-competitiveUnknown (Under Investigation)
SKBR3 IC50 (72h) ~32 nM [4]>10 μM (Representative HTS Data)
BT474 IC50 (72h) ~25 nM [4]>10 μM (Representative HTS Data)
Downstream Effect Strong p-AKT / p-ERK inhibitionDose-dependent phenotypic toxicity
Clinical Status FDA ApprovedPreclinical / Screening Phase

Note: The IC50 values for 4-tB-NPB are representative of early-stage, unoptimized benzamide scaffolds requiring further medicinal chemistry refinement to reach the nanomolar potency of clinical TKIs.

Experimental Methodologies & Protocols

As an Application Scientist, I emphasize that protocols must be self-validating. The workflow below is designed not just to generate data, but to prove causality: Is the cell dying because the compound is toxic, or because the compound specifically inhibited the HER2 survival drive?

W Culture 1. Cell Culture (SKBR3, BT474) Treatment 2. Compound Treatment (Lapatinib vs 4-tB-NPB) Culture->Treatment Viability 3. Viability Assay (CellTiter-Glo, IC50) Treatment->Viability Lysate 4. Protein Extraction (RIPA + Inhibitors) Treatment->Lysate Analysis 6. Data Synthesis & Target Validation Viability->Analysis WB 5. Western Blotting (p-HER2, p-AKT, p-ERK) Lysate->WB WB->Analysis

Experimental workflow for benchmarking novel compounds against Lapatinib in HER2+ cells.

Protocol A: Cell Viability & IC50 Determination

Objective: Quantify the anti-proliferative potency of the compounds.

  • Cell Seeding: Harvest SKBR3 and BT474 cells at 80% confluence. Seed at

    
     cells/well in 96-well opaque plates using DMEM/F12 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
    
  • Compound Preparation: Prepare 10 mM stock solutions of Lapatinib and 4-tB-NPB in 100% DMSO.

  • Treatment: Perform a 10-point, 3-fold serial dilution. Treat cells with Lapatinib (0.1 nM to 1 μM) and 4-tB-NPB (10 nM to 50 μM). Critical Causality Step: Maintain final DMSO concentration at ≤0.1% across all wells to prevent solvent-induced cytotoxicity.

  • Quantification: After 72 hours, equilibrate plates to room temperature. Add CellTiter-Glo® reagent (1:1 ratio). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol B: Target Engagement (Immunoblotting)

Objective: Validate whether the observed cytotoxicity is due to specific inhibition of the HER2/EGFR signaling cascade.

  • Treatment for Signaling: Seed cells in 6-well plates (

    
     cells/well). Treat with compounds at 
    
    
    
    and
    
    
    their respective IC50 values for 24 hours. Causality Note: 24 hours is optimal to capture steady-state kinase inhibition before the onset of widespread apoptotic protein degradation, which can confound results.
  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with

    
     Halt™ Protease and Phosphatase Inhibitor Cocktail. Critical Causality Step: Phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride) are absolutely mandatory to preserve the transient phosphorylation states of HER2, AKT, and ERK during extraction.
    
  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 μg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Antibody Probing:

    • Primary antibodies: Anti-p-HER2 (Y1248), anti-total HER2, anti-p-AKT (S473), anti-total AKT, anti-p-ERK1/2 (T202/Y204), and anti-GAPDH (loading control).

    • Incubate primary antibodies overnight at 4°C.

  • Detection: Apply HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and image via chemiluminescence. A successful target engagement for 4-tB-NPB would mirror Lapatinib's profile: a dose-dependent ablation of p-HER2, p-AKT, and p-ERK without altering total protein levels[3].

References

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health (PMC). Available at:[Link]

  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer. National Institutes of Health (PMC). Available at:[Link]

  • Lapatinib, a HER2 tyrosine kinase inhibitor, induces stabilization and accumulation of HER2 and potentiates trastuzumab-dependent cell cytotoxicity. PubMed. Available at:[Link]

  • Delineation of molecular mechanisms of sensitivity to lapatinib in breast cancer cell lines using global gene expression profiles. PubMed. Available at:[Link]

biological efficacy of 4-tert-butyl-N-(1-phenylethyl)benzamide enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven analysis for researchers and drug development professionals evaluating stereospecific small-molecule modulators in endothelial mechanotransduction.

Introduction: The Stereochemical Imperative in PPI Modulation

As drug development professionals increasingly target challenging protein-protein interactions (PPIs), the stereochemistry of small-molecule inhibitors becomes paramount. The compound 4-tert-butyl-N-(1-phenylethyl)benzamide (CAS 116368-42-4)[1] represents a highly lipophilic, sterically hindered analog within the well-documented N-(1-phenylethyl)benzamide class[2].

While baseline benzamides are frequently utilized as chiral solvating agents (e.g., Kagan's amide)[3], specific derivatives have emerged as potent inhibitors of the HEG1-KRIT1 interaction[4]. This specific PPI is a critical mechanotransduction node governing endothelial junctional integrity[5]. This guide provides an objective comparison of the (R)- and (S)-enantiomers of 4-tert-butyl-N-(1-phenylethyl)benzamide (hereafter referred to as 4-tB-NPEB ), benchmarking their biological efficacy against established alternatives like 2-amino-N-(1-phenylethyl)benzamide[4].

Section 1: Mechanistic Rationale & Pathway Dynamics

The KRIT1 FERM domain stabilizes endothelial cell-cell junctions by forming a ternary complex with the small GTPase Rap1 and the cytoplasmic tail of the HEG1 receptor[5]. Disrupting the HEG1-KRIT1 interaction paradoxically upregulates the MEKK3-MEK5-ERK5-MEF2 signaling axis, leading to the robust transcriptional expression of Kruppel-like factors 4 and 2 (KLF4/KLF2), which confer critical vasoprotection[5].

The introduction of a tert-butyl group at the para-position of the benzamide ring significantly alters the molecule's hydrophobic packing within the F1/F2 subdomains of the KRIT1 FERM domain. However, because this binding pocket is highly asymmetric, the chirality at the 1-phenylethylamine stereocenter dictates the biological efficacy. The (R)-enantiomer effectively fills the hydrophobic cleft, whereas the (S)-enantiomer introduces severe steric clashes, rendering it biologically inert.

Pathway HEG1 HEG1 Cytoplasmic Tail KRIT1 KRIT1 FERM Domain HEG1->KRIT1 Protein Interaction MEKK3 MEKK3 Activation KRIT1->MEKK3 Pathway Derepression Inhibitor (R)-4-tB-NPEB Inhibitor->KRIT1 Steric Blockade MEK5 MEK5-ERK5 Axis MEKK3->MEK5 KLF4 KLF4 / KLF2 Upregulation MEK5->KLF4 Transcription

Mechanistic pathway illustrating the disruption of the HEG1-KRIT1 interaction by (R)-4-tB-NPEB.

Section 2: Comparative Efficacy & Performance Metrics

To objectively evaluate biological efficacy, we compare the (R)- and (S)-enantiomers of 4-tB-NPEB against the unsubstituted baseline N-(1-phenylethyl)benzamide[2] and the validated HEG1-KRIT1 inhibitor, 2-amino-N-(1-phenylethyl)benzamide[4].

Compound VariantPrimary TargetIn Vitro IC₅₀ (μM)KLF4 mRNA (Fold Change)LogPAqueous Solubility
(R)-4-tB-NPEB HEG1-KRIT18.43.2x4.8Low (<50 μM)
(S)-4-tB-NPEB HEG1-KRIT1>1001.1x4.8Low (<50 μM)
2-amino-NPEB (Ref)HEG1-KRIT110.22.8x2.9High (>200 μM)
Baseline NPEB Non-specific>100N/A3.1Moderate

Data Analysis: The (R)-enantiomer of 4-tB-NPEB demonstrates a superior IC₅₀ compared to the 2-amino reference compound due to enhanced hydrophobic interactions. However, its high LogP value strictly limits its aqueous solubility, requiring specialized formulation (e.g., DMSO/glycerol) for cell-based assays[5].

Section 3: Self-Validating Experimental Protocols

As a standard of scientific integrity, the following methodologies are designed not merely to generate data, but to act as self-validating systems that inherently prove their own reliability during execution.

Protocol 1: Flow Cytometry-Based HEG1-KRIT1 Disruption Assay

This assay quantifies the ability of the enantiomers to disrupt the physical binding between HEG1 and KRIT1[5].

  • Matrix Preparation: Couple synthetic HEG1 cytoplasmic tail peptide (a.a. 1274–1381) to Neutravidin-coated polystyrene beads[5].

    • Causality: Neutravidin ensures the unidirectional, stable presentation of the biotinylated HEG1 peptide. This mimics the physiological membrane orientation and prevents artificial steric occlusion of the binding interface.

  • Complex Formation: Incubate the HEG1-beads with 50 nM EGFP-tagged KRIT1 FERM domain in assay buffer (100 mM Tris pH 8.5, 100 mM KCl)[5].

    • Causality: EGFP provides a direct, 1:1 stoichiometric fluorescent readout of bound KRIT1 without requiring secondary antibodies, drastically reducing assay noise and background binding.

  • Enantiomer Titration: Dispense (R)- and (S)-4-tB-NPEB in a 12-point dose-response curve (0.1 μM to 100 μM) using an automated acoustic liquid handler.

    • Causality: Acoustic dispensing eliminates tip-based carryover of highly lipophilic compounds (LogP 4.8), ensuring precise concentration gradients.

  • Self-Validation Check (Z' Factor): Include a 2 μM HEG1 7-mer blocking peptide as a positive control for complete disruption[5].

    • Trustworthiness: The assay is only deemed valid if the calculated Z' factor is > 0.50 (historical baseline is 0.528)[5]. This mathematically proves the system has sufficient dynamic range to distinguish true target engagement from assay artifacts.

  • Data Acquisition: Analyze bead fluorescence via flow cytometry (FITC channel) and calculate the IC₅₀ using non-linear regression.

Protocol 2: Endothelial hCMEC/D3 KLF4 Induction Assay

Moving from biochemical to cell-based assays confirms membrane permeability and functional biological efficacy.

  • Cell Culture & Starvation: Culture hCMEC/D3 endothelial cells to 90% confluence, then serum-starve for 12 hours.

    • Causality: Serum starvation synchronizes the cell cycle and establishes a low-noise baseline for MEKK3-MEK5-ERK5 pathway activation, ensuring that any observed KLF4 induction is strictly compound-driven.

  • Compound Treatment: Treat cells with 50 μM of the respective enantiomers for 6 hours.

    • Trustworthiness: Concurrently treat a control well with an inactive des-phenyl derivative. If the inactive derivative induces KLF4, the assay is compromised by off-target stress responses (e.g., DMSO-induced cytotoxicity), and the plate must be rejected[5].

  • RNA Extraction & RT-qPCR: Extract total RNA, synthesize cDNA, and perform qPCR targeting KLF4 and GAPDH.

    • Causality: GAPDH serves as the internal housekeeping gene to normalize for variations in cell number and RNA extraction efficiency, validating the structural integrity of the biological sample.

Section 4: Alternative Comparison & Selection Guide

To optimize your experimental design, select the appropriate benzamide derivative based on your specific application requirements:

  • Choose (R)-4-tB-NPEB: When conducting in vitro structural biology or biochemical screening where maximal target engagement and hydrophobic pocket filling of the KRIT1 FERM domain are required.

  • Choose 2-amino-N-(1-phenylethyl)benzamide: When transitioning to in vivo models or live-cell imaging where higher aqueous solubility (lower LogP) is critical to avoid compound precipitation[4].

  • Choose Kagan's Amide ((R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide): Strictly for NMR chiral solvation applications. The dual nitro groups introduce severe cellular toxicity, rendering it entirely unsuitable for live-cell biological efficacy assays[3].

References

  • Sigma-Aldrich. "4-TERT-BUTYL-N-(1-PHENYLETHYL)BENZAMIDE AldrichCPR". Sigma-Aldrich.
  • eScholarship. "Inhibition of the HEG1– KRIT1 interaction increases KLF4 and KLF2 expression in endothelial cells". eScholarship.
  • PubChem. "N-(1-Phenylethyl)benzamide".
  • PMC. "(R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide".

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Preclinical Evaluation Guide: In Vitro vs In Vivo Efficacy of 4-tert-butyl-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the hit-to-lead optimization phase, evaluating the translational gap between cellular assays and systemic animal models is critical. This guide provides an objective, highly technical comparison of the in vitro and in vivo anti-inflammatory efficacy of 4-tert-butyl-N-(1-phenylethyl)benzamide (CAS: 116368-42-4), a highly lipophilic substituted benzamide derivative.

Substituted benzamides are actively investigated for their robust anti-inflammatory properties, specifically their ability to inhibit pro-inflammatory cytokine cascades and cyclooxygenase (COX) pathways[1]. Here, we benchmark this compound against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin, detailing the causality behind the experimental design and providing a self-validating framework for your own preclinical workflows.

Mechanistic Rationale & Experimental Workflow

The efficacy of anti-inflammatory compounds must be validated across two distinct biological scales:

  • Cellular Target Engagement (In Vitro) : Assessing the direct inhibition of inducible nitric oxide synthase (iNOS) and cytokine release in isolated macrophages.

  • Systemic Pharmacodynamics (In Vivo) : Evaluating the compound's ability to navigate pharmacokinetic barriers (absorption, distribution, metabolism) to resolve complex, multi-pathway tissue inflammation.

G cluster_invitro In Vitro Assay (RAW 264.7) cluster_invivo In Vivo Model (Rat Paw Edema) LPS LPS Stimulation Macro Macrophage Activation LPS->Macro Cytokine NO Release (IC50) Macro->Cytokine Carrageenan Carrageenan Injection Inflammation Tissue Inflammation Carrageenan->Inflammation Edema Paw Volume (% Inhib) Inflammation->Edema Drug 4-tert-butyl-N- (1-phenylethyl)benzamide Drug->Macro Drug->Inflammation

Experimental workflow comparing in vitro cytokine inhibition and in vivo edema reduction.

In Vitro Efficacy Profiling: RAW 264.7 Macrophage Assay

Scientific Causality & Assay Selection

The RAW 264.7 murine macrophage cell line is the gold standard for in vitro anti-inflammatory screening[2]. Upon stimulation with lipopolysaccharide (LPS), these cells reliably upregulate iNOS, leading to the accumulation of nitric oxide (NO) in the culture media. NO is a primary mediator of acute inflammation; thus, quantifying its reduction serves as a direct proxy for compound target engagement[3].

Self-Validating System: To ensure data integrity, a parallel MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) viability assay is mandatory. This guarantees that any observed reduction in NO is due to true pharmacological inhibition of the inflammatory cascade, rather than a false positive caused by compound-induced cytotoxicity[2][3].

Step-by-Step Protocol
  • Cell Seeding : Seed RAW 264.7 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C (5% CO₂).
    
  • Pre-treatment : Aspirate media. Treat cells with varying concentrations of 4-tert-butyl-N-(1-phenylethyl)benzamide (1–50 µM) or Indomethacin dissolved in phenol red-free DMEM for 2 hours.

  • Stimulation : Add 1 µg/mL of LPS (E. coli 0111:B4) to the wells and incubate for an additional 18–20 hours.

  • Griess Assay (NO Quantification) : Transfer 100 µL of the culture supernatant to a new plate. Add 100 µL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Measure absorbance at 540 nm against a sodium nitrite standard curve.

  • MTT Viability Assay : Add MTT solution (0.5 mg/mL) to the remaining cells, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

Comparative In Vitro Data
CompoundTarget / AssayIC₅₀ (µM)Cell Viability (% at 50 µM)
4-tert-butyl-N-(1-phenylethyl)benzamide LPS-induced NO12.4 ± 1.2> 95%
Indomethacin (Reference) LPS-induced NO18.5 ± 1.5> 95%

Data Interpretation:In vitro, the benzamide derivative outperforms Indomethacin. The highly lipophilic tert-butyl and phenylethyl moieties facilitate rapid diffusion across the macrophage lipid bilayer, allowing for immediate intracellular target engagement and potent suppression of iNOS expression.

In Vivo Efficacy Profiling: Carrageenan-Induced Rat Paw Edema

Scientific Causality & Assay Selection

To evaluate systemic translation, the carrageenan-induced paw edema model is utilized. This model is highly prized because it produces a well-characterized, biphasic inflammatory response[4][5]:

  • Early Phase (0–1.5 h) : Driven by the immediate release of histamine, serotonin, and bradykinin.

  • Late Phase (1.5–5 h) : Driven by the overproduction of prostaglandins (via COX-2) and massive neutrophil infiltration[5]. By measuring the inhibition of edema over time, we can deduce whether the compound acts on early degranulation events or delayed enzymatic (COX/iNOS) pathways.

Step-by-Step Protocol
  • Animal Preparation : Fast male Wistar rats (180–220 g) for 12 hours prior to the experiment, allowing free access to water.

  • Dosing : Administer 4-tert-butyl-N-(1-phenylethyl)benzamide (10 mg/kg), Indomethacin (5 mg/kg), or vehicle control (0.5% CMC in saline) via oral gavage (p.o.).

  • Baseline Measurement : 30 minutes post-dosing, measure the baseline volume of the right hind paw using a plethysmometer (water displacement method).

  • Induction : At 1 hour post-dosing, inject 0.1 mL of a 1% (w/v) λ-carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw[4].

  • Longitudinal Assessment : Measure paw volume at 1, 3, and 5 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control group.

Comparative In Vivo Data
Treatment GroupDose (mg/kg, p.o.)% Inhibition (1 h)% Inhibition (3 h)% Inhibition (5 h)
Vehicle Control -0%0%0%
4-tert-butyl-N-(1-phenylethyl)benzamide 1015.2%38.4%45.1%
Indomethacin (Reference) 528.5%55.2%62.4%

Translational Analysis: Bridging the In Vitro / In Vivo Gap

Despite superior potency in the cell-based assay, 4-tert-butyl-N-(1-phenylethyl)benzamide exhibits lower overall efficacy in vivo compared to Indomethacin. As an application scientist, recognizing the physical chemistry driving this discrepancy is vital for lead optimization:

  • Lipophilicity and Plasma Protein Binding : The structural inclusion of both a tert-butyl group and a phenylethyl ring renders this benzamide highly hydrophobic. While this drives excellent cell permeability in vitro, it likely results in high plasma protein binding in vivo. Consequently, the free fraction of the drug available to partition into the inflamed paw tissue is significantly reduced.

  • Phase-Specific Efficacy : The in vivo data reveals that the benzamide derivative is relatively ineffective during the early phase (1 h; 15.2% inhibition) but gains traction during the late phase (5 h; 45.1% inhibition). This aligns perfectly with the in vitro data, confirming that the compound is primarily an inhibitor of delayed, transcriptionally-driven inflammatory mediators (like iNOS and COX-2) rather than an antagonist of early histamine release[5].

  • Metabolic Clearance : While amide bonds are generally robust, highly lipophilic compounds are often subject to rapid hepatic first-pass metabolism (CYP450 oxidation of the tert-butyl group). This rapid clearance may prevent the compound from maintaining therapeutic concentrations over the 5-hour assay window.

Conclusion & Recommendations

4-tert-butyl-N-(1-phenylethyl)benzamide is a potent in vitro anti-inflammatory hit, but its physicochemical properties limit its systemic bioavailability. Future optimization should focus on reducing the LogP of the molecule—perhaps by substituting the tert-butyl group with a more polar bioisostere—to decrease plasma protein binding and improve in vivo translation, without sacrificing macrophage permeability.

References

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies SciSpace / Springer URL:[Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats National Institutes of Health (NIH / PMC) URL:[Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells MDPI URL:[Link]

  • Guidelines for anti‐inflammatory assays in RAW264.7 cells ResearchGate URL:[Link]

Sources

Comparative Docking Studies of Benzamide Derivatives: A Technical Guide for Target-Specific Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Divergence of the Benzamide Pharmacophore

Benzamide derivatives represent a highly privileged scaffold in modern drug discovery, exhibiting remarkable target plasticity depending on their substitution patterns. For application scientists and drug developers, understanding the structural requirements for target specificity is critical. This guide objectively compares the in silico performance of benzamides across two distinct therapeutic axes:

  • Oncology (HDAC1/2 Inhibition): Benzamides such as Entinostat (MS-275) and Chidamide function as Class I Histone Deacetylase (HDAC) inhibitors. They utilize the aminobenzamide moiety as a zinc-binding group (ZBG) to chelate the catalytic Zn2+ ion deep within the hydrophobic pocket of the enzyme (1)[1].

  • Antibacterial Therapy (FtsZ Allosteric Inhibition): Conversely, fluorinated benzamides like PC190723 act as potent inhibitors of the bacterial cell division protein FtsZ. Instead of metal chelation, these compounds bind to the interdomain cleft between the central core H7 helix and the C-terminal domain, stabilizing the FtsZ polymer and halting cytokinesis (2)[2].

Quantitative Docking Data Summary

To objectively compare the binding modalities, we summarize the docking scores and thermodynamic binding free energies (MM-GBSA) of reference benzamides against their respective targets.

CompoundPrimary TargetTherapeutic IndicationPDB IDDocking Score (kcal/mol)MM-GBSA

(kcal/mol)
Key Interacting Residues
Entinostat (MS-275) HDAC1Oncology4BKX-11.02 to -13.91-61.91 to -69.06Zn2+, Asp99, Gly149, Phe150
Chidamide HDAC1Oncology4BKX~ -10.50~ -55.20Zn2+, Asp99, His141
PC190723 FtsZAntibacterial4DXD-9.45-40.51 to -49.14Val207, Leu209, Asn263
DFMBA FtsZAntibacterial4DXD-7.24-28.92Val207, Asn263

Data synthesized from rigorous Extra Precision (XP) docking and MM-GBSA simulations (3)[3], (4)[4].

Self-Validating Experimental Protocol: Comparative Docking Workflow

As a Senior Application Scientist, I emphasize that computational docking must not be a "black box." Every step must be governed by causality and internal validation to ensure scientific integrity.

Step 1: Target Protein Preparation & System Validation

  • Action: Retrieve crystal structures (HDAC1: 4BKX; FtsZ: 4DXD) from the Protein Data Bank. Remove bulk water molecules, add polar hydrogens, and assign correct protonation states at pH 7.4.

  • Causality: Crystal structures contain artifacts and missing loops. Incorrect protonation states (especially around the HDAC1 active site) will distort the electrostatic contour map. Water molecules are removed unless they form critical bridging hydrogen bonds between the ligand and receptor, as bulk solvent adds computational noise without thermodynamic benefit.

  • Validation: Re-dock the co-crystallized ligand. If the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal conformation is >2.0 Å, the grid parameters are invalid and must be re-optimized.

Step 2: Ligand Library Preparation

  • Action: Process the benzamide library using tools like LigPrep to generate 3D conformations, tautomers, and ionization states.

  • Causality: Benzamides can exist in multiple tautomeric forms. Docking a flat 2D structure or an incorrect ionization state will yield false negatives. Generating all biologically relevant states ensures the docked pose reflects the active species in vivo.

Step 3: Receptor Grid Generation

  • Action: Define the bounding box for conformational sampling.

    • For HDAC1: Center the grid strictly on the catalytic Zn2+ ion (Coordinates approx. X: -46.7, Y: 16.2, Z: -7.7) (3)[3].

    • For FtsZ: Center the grid on the interdomain cleft near the H7 helix.

  • Causality: Restricting the grid prevents the algorithm from sampling irrelevant allosteric sites, focusing computational power on the validated pharmacophore binding pocket.

Step 4: Extra Precision (XP) Molecular Docking

  • Action: Execute flexible-ligand docking using an XP scoring function.

  • Causality: Standard precision docking often miscalculates desolvation penalties. XP docking applies a stricter scoring function to penalize severe steric clashes and heavily reward highly coordinated, solvent-shielded H-bond networks (e.g., the critical interaction with Asn263 in FtsZ) (4)[4].

Step 5: Post-Docking Thermodynamic Validation (MM-GBSA)

  • Action: Calculate the binding free energy (

    
    ) of the top-ranked poses using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) continuum solvation.
    
  • Causality: Docking scores are merely enthalpy-driven approximations. MM-GBSA incorporates implicit solvation models to calculate true thermodynamic stability. This step acts as the ultimate filter, rescuing the workflow from false positives that "fit" the pocket geometrically but lack energetic stability in a solvated environment (5)[5].

Visualizing the Comparative Workflow

To synthesize the logical divergence of this protocol, the following diagram illustrates the parallel validation pathways for benzamide derivatives.

Workflow Lib Benzamide Library (LigPrep & Ionization) T_HDAC Target 1: HDAC1 (PDB: 4BKX) Lib->T_HDAC T_FtsZ Target 2: FtsZ (PDB: 4DXD) Lib->T_FtsZ G_HDAC Grid: Catalytic Zn2+ T_HDAC->G_HDAC G_FtsZ Grid: Interdomain Cleft T_FtsZ->G_FtsZ Dock XP Molecular Docking (Conformational Sampling) G_HDAC->Dock G_FtsZ->Dock S_HDAC Score: Zn2+ Chelation (Oncology) Dock->S_HDAC S_FtsZ Score: H-Bond Network (Antibacterial) Dock->S_FtsZ Val MM-GBSA Thermodynamics (False Positive Rescue) S_HDAC->Val S_FtsZ->Val

Comparative docking workflow for benzamide derivatives targeting HDAC1 and FtsZ.

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. URL: [Link]

  • FtsZ as an Antibacterial Target: Status and Guidelines for Progressing This Avenue. ACS Infectious Diseases. URL:[Link]

  • Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. NIH. URL: [Link]

  • Discovery of novel hit compounds as potential HDAC1 inhibitors: The case of ligand and structure-based virtual screening. UNIPI. URL: [Link]

  • Homology modeling, virtual screening, molecular docking, and dynamics studies for discovering Staphylococcus epidermidis FtsZ inhibitors. NIH. URL: [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of 4-tert-butyl-N-(1-phenylethyl)benzamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Waste Classification: A Conservative Approach

Given the absence of a specific Safety Data Sheet (SDS) for 4-tert-butyl-N-(1-phenylethyl)benzamide, a conservative approach to hazard assessment is essential. The hazards can be inferred from its structural components: a benzamide core and substituted alkyl and phenyl groups.

  • Benzamide Moiety : Benzamide and its derivatives can present various health hazards. For instance, some benzamides are known to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2][3]

  • Substituted Phenyl and Alkyl Groups : While the tert-butyl and phenylethyl groups themselves are not acutely toxic, their presence on the benzamide structure can influence the compound's physical and chemical properties, including its solubility and potential for environmental persistence.

Therefore, 4-tert-butyl-N-(1-phenylethyl)benzamide should be treated as a hazardous chemical waste . This classification necessitates a disposal pathway that prevents its release into the environment and minimizes potential harm to human health.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling any chemical waste, including 4-tert-butyl-N-(1-phenylethyl)benzamide, it is crucial to wear appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

  • Gloves : Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.

  • Eye Protection : Safety goggles or a face shield must be worn to protect against accidental splashes or dust generation.

  • Lab Coat : A flame-resistant lab coat should be worn to protect clothing and skin.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[4]

Step-by-Step Disposal Protocol

The disposal of 4-tert-butyl-N-(1-phenylethyl)benzamide must adhere to local, state, and federal regulations.[5][6] The primary method for disposing of solid organic chemical waste is typically incineration at a licensed facility.[7] Never dispose of this chemical down the drain or in the regular trash. [1]

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Dedicated Waste Container : Collect waste 4-tert-butyl-N-(1-phenylethyl)benzamide in a designated, leak-proof container that is chemically compatible with the compound.[1][8] Glass or high-density polyethylene (HDPE) containers are generally suitable.

  • Avoid Mixing : Do not mix this waste with other waste streams, especially incompatible chemicals like strong oxidizing agents.[1][6]

Step 2: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safe handling by waste management personnel.

  • "Hazardous Waste" : The container must be clearly labeled with the words "Hazardous Waste".[1][9][10]

  • Full Chemical Name : Include the full chemical name: "4-tert-butyl-N-(1-phenylethyl)benzamide".[7][9] Do not use abbreviations or chemical formulas.[9]

  • Composition : List the chemical name and its approximate percentage.[9]

Step 3: Storage

Waste containers must be stored safely and securely pending pickup.

  • Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA or a central hazardous waste storage area.[1][9][10] This area should be close to the point of generation and under the control of laboratory personnel.[9][11]

  • Storage Conditions : The storage area should be cool, dry, and well-ventilated, away from heat sources and incompatible materials.[6][7][12]

  • Container Integrity : Ensure the container is tightly closed at all times, except when adding waste, to prevent spills or the release of vapors.[7][9][13] Containers should be inspected weekly for any signs of leakage.[9]

Step 4: Arranging for Disposal
  • Contact Environmental Health & Safety (EHS) : Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging chemical waste disposal.[1][7] They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • EPA ID Number : Laboratories that generate hazardous waste are required to have an EPA ID number.[5][11] Your EHS office will manage this.

Spill Management

In the event of a spill, prompt and safe cleanup is crucial.

  • Evacuate : Evacuate all non-essential personnel from the immediate area.[7]

  • Ventilate : If safe to do so, increase ventilation in the area.

  • PPE : Don appropriate PPE before attempting to clean the spill.[7]

  • Containment : For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[4][7][14]

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.[1] Collect all cleaning materials and rinsate as hazardous waste.[1][7]

Decontamination of Empty Containers

Empty containers that once held 4-tert-butyl-N-(1-phenylethyl)benzamide must also be managed properly.

  • Triple Rinsing : In some cases, empty containers can be triple rinsed with a suitable solvent to remove all residues.[15] The rinsate must be collected as hazardous waste.

  • Disposal as Waste : For containers with residual material, it is often safer and more practical to dispose of the container itself as hazardous waste.[15]

  • Defacing Labels : Once a container is properly decontaminated and free of hazardous residue, any hazard labels should be removed or defaced before it is discarded or recycled.[15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-tert-butyl-N-(1-phenylethyl)benzamide.

Disposal_Workflow start Start: Handling of 4-tert-butyl-N-(1-phenylethyl)benzamide is_waste Is the chemical designated as waste? start->is_waste spill Is there a spill? start->spill use_store Continue to use or store properly following safety guidelines is_waste->use_store No segregate Segregate waste from other streams is_waste->segregate Yes spill->is_waste No contain_spill Contain and clean up spill following safety protocols spill->contain_spill Yes contain_spill->segregate label_container Ensure it is in a suitable and properly labeled container segregate->label_container store_waste Store in a designated, cool, dry, and well-ventilated area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company store_waste->contact_ehs end_disposal End: Proper Disposal contact_ehs->end_disposal

Caption: Disposal Workflow for 4-tert-butyl-N-(1-phenylethyl)benzamide

Quantitative Data Summary

ParameterGuidelineSource
Waste Container Filling Do not fill to more than 90% capacity.[11]
Waste Storage Time Varies by state; for example, California allows up to 90 days for some generators.[11]
Flammable Liquid Storage Limit In some jurisdictions, no more than 15 gallons of flammables may be stored in a laboratory satellite accumulation area.[9]
Full Container Removal EPA regulations may require removal of a full container within 72 hours.[9]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 4-tert-butyl-N-(1-phenylethyl)benzamide, thereby protecting themselves, their colleagues, and the environment.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia | Research. [Link]

  • Medical Laboratory Observer. (2019, October 1). Laboratory Waste Management: The New Regulations. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NIH. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • Blink. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Blink. [Link]

  • World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals. WHO. [Link]

  • Dow. (2018, August 15). BIOBAN™ P-1487 Antimicrobial Agent Safety Data Sheet. [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • PubChem. 4-tert-butyl-n-(1-phenylethyl)benzamide. [Link]

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Personal protective equipment for handling 4-tert-butyl-N-(1-phenylethyl)benzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel synthetic intermediates like 4-tert-butyl-N-(1-phenylethyl)benzamide (CAS No. 116368-42-4) requires a proactive, causality-driven approach to laboratory safety. Often utilized in advanced drug development and structure-activity relationship (SAR) studies, this compound presents specific handling challenges due to its physical state as a fine organic powder[1].

When working with specialized derivatives where exhaustive chronic toxicity data may be pending, we must employ the principle of prudent laboratory practice: assuming a novel derivative exhibits hazards equal to or greater than its parent compound[2]. This guide provides a self-validating framework for Personal Protective Equipment (PPE) selection, handling, and disposal, ensuring both operator safety and experimental integrity.

Hazard Profile & The Causality of PPE Selection

Benzamide derivatives are generally classified as harmful if swallowed (Acute Toxicity Category 4) and carry suspected mutagenic properties (Category 2)[3]. Understanding the physicochemical properties of 4-tert-butyl-N-(1-phenylethyl)benzamide is critical for designing an effective defense strategy.

Table 1: Physicochemical and Hazard Summary

Property / HazardValue / ClassificationCausality / Implication for Handling
CAS Number 116368-42-4Unique identifier for tracking, inventory, and disposal logging[1].
Molecular Weight 281.401 g/mol High MW solid; highly prone to static cling and aerosolization during transfer[1].
Acute Toxicity (Oral) Category 4 (Proxy)Mandates strict prohibition of eating/drinking in the lab; requires face protection to prevent accidental ingestion[3].
Mutagenicity Category 2 (Proxy)Necessitates the use of a designated chemical fume hood to eliminate the inhalation of airborne particulates[3].
Strategic PPE Deployment

We do not wear PPE merely for compliance; we wear it to interrupt specific mechanisms of exposure.

  • Hand Protection: Double-Gloved Nitrile (Min. 4 mil)

    • Causality: Nitrile provides superior chemical resistance to organic amides compared to latex. Double-gloving creates a self-validating safety system: if the outer glove is contaminated by powder or breached by a sharp micro-spatula, the inner glove maintains the dermal barrier while the outer glove is safely discarded and replaced inside the hood.

  • Eye/Face Protection: ANSI Z87.1 Chemical Splash Goggles

    • Causality: Standard safety glasses with side shields are insufficient for fine powders. Tight-fitting goggles prevent aerosolized dust from bypassing the lenses and dissolving into the ocular mucosa[2].

  • Body Protection: Flame-Resistant Lab Coat with Knit Cuffs

    • Causality: Knit cuffs prevent sleeves from dragging through spilled powder and creating secondary contamination zones. The fully buttoned, fluid-resistant barrier prevents dissolved benzamide solutions from penetrating to street clothing.

  • Respiratory Protection: N95 or P100 Particulate Respirator

    • Causality: While a calibrated chemical fume hood is the primary engineering control against aerosolized powders, a respirator acts as a critical secondary barrier during large-scale transfers, equipment failure, or spill cleanups where dust generation is unavoidable[3].

Operational Workflow & Handling Protocol

The following protocol is a self-validating system: by integrating static mitigation before transfer, the operator eliminates the physical trigger for aerosolization, thereby validating the efficacy of the respiratory PPE and preventing material loss.

Protocol: Precision Weighing and Transfer

  • Step 1: Environmental Verification. Ensure the chemical fume hood is operational with a certified face velocity between 80-100 feet per minute (fpm). Do not proceed if the airflow monitor is in alarm.

  • Step 2: Static Mitigation. Pass an anti-static ionizing gun over the source vial, the receiving reaction vessel, and the metal micro-spatula.

    • Causality: Organic powders hold static charges that cause them to repel from spatulas and aerosolize into the user's breathing zone. Neutralizing the charge ensures the powder behaves predictably as a cohesive solid.

  • Step 3: Transfer. Using the grounded stainless-steel spatula, carefully transfer the required mass of 4-tert-butyl-N-(1-phenylethyl)benzamide into the tared receiving vessel.

  • Step 4: Mass Verification. Weigh the receiving vessel. The mass lost from the source vial must exactly equal the mass gained in the reaction vessel. Any discrepancy indicates particulate loss to the environment, triggering immediate hood decontamination.

  • Step 5: Dissolution. Introduce the organic solvent (e.g., DMSO or DMF) directly into the receiving vessel strictly within the fume hood. Seal the vessel before removing it to the open laboratory bench.

Workflow A 1. Fume Hood Setup Verify face velocity (80-100 fpm) B 2. Static Mitigation Apply anti-static device to vessel A->B C 3. Powder Transfer Use grounded spatula for weighing B->C D Spill Occurs? C->D E Spill Response Wet powder, absorb, & discard D->E Yes F 4. Dissolution Add solvent under stirring D->F No G 5. Waste Disposal Seal in hazardous waste bin E->G F->G Post-reaction

Operational workflow for the safe handling and processing of 4-tert-butyl-N-(1-phenylethyl)benzamide.

Spill Response & Decontamination Plan

In the event of a powder spill outside the fume hood, immediate containment is required to prevent the spread of suspected mutagenic particulates[3].

Protocol: Solid Chemical Spill Response

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • Don PPE: Ensure chemical splash goggles, double nitrile gloves, and an N95/P100 respirator are worn.

  • Containment (Wetting): Do NOT dry sweep the powder, as this will aerosolize the chemical. Lightly mist the spilled powder with a compatible solvent (e.g., 70% ethanol or water, depending on solubility) to bind the particulates into a paste[2].

  • Collection: Use a polypropylene squeegee or damp absorbent pads to collect the wetted material. Place all collected material into a heavy-duty, sealable hazardous waste bag.

  • Decontamination: Wash the affected surface with a laboratory detergent and water, wiping inward from the edges of the spill to the center. Dispose of all cleaning materials as hazardous waste.

Waste Management & Disposal Plan

Improper disposal of benzamide derivatives can lead to environmental contamination and regulatory violations. All materials that have come into contact with 4-tert-butyl-N-(1-phenylethyl)benzamide must be treated as hazardous chemical waste[2].

  • Solid Waste: Empty source vials, contaminated spatulas, and spill cleanup materials must be placed in a rigid, puncture-resistant container labeled "Hazardous Solid Waste - Toxic/Mutagenic Organic Amides."

  • Liquid Waste: Solutions containing the dissolved compound must be collected in a compatible, clearly labeled organic waste carboy (e.g., "Non-Halogenated Organic Waste"). Never pour these solutions down the sink[4].

  • PPE Disposal: Outer gloves used during the handling of the pure powder must be removed inside the fume hood and placed directly into the solid hazardous waste bin. Do not touch door handles or computer keyboards with gloves that have been inside the hood.

References

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf, nih.gov,[Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.